Pad4-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H31ClN6O2 |
|---|---|
Molecular Weight |
567.1 g/mol |
IUPAC Name |
N-[(2S)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C32H31ClN6O2/c33-19-28(34)35-17-9-16-26(31(40)36-20-21-10-3-1-4-11-21)39-32(41)27-18-24-23-14-7-8-15-25(23)37-30(24)29(38-27)22-12-5-2-6-13-22/h1-8,10-15,18,26,37H,9,16-17,19-20H2,(H2,34,35)(H,36,40)(H,39,41)/t26-/m0/s1 |
InChI Key |
PJHFHEHDIDEJBH-SANMLTNESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Pad4-IN-4: A Technical Guide to its Mechanism of Action in Histone Citrullination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in the post-translational modification of proteins, catalyzing the conversion of arginine residues to citrulline. This process, known as citrullination or deimination, plays a significant role in various physiological and pathological processes, including gene regulation and the formation of Neutrophil Extracellular Traps (NETs).[1][2][3] Dysregulation of PAD4 activity and the subsequent hypercitrullination of proteins, particularly histones, are implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis, as well as in cancer.[1][4][5] Pad4-IN-4 is a potent and selective small molecule inhibitor of PAD4. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its effects on histone citrullination. It includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to PAD4 and Histone Citrullination
PAD4 is a calcium-dependent enzyme that converts arginine residues on histone tails (primarily H3 and H4) to citrulline.[2][4][6] This modification neutralizes the positive charge of arginine, which is thought to weaken the electrostatic interactions between histones and DNA.[7][8] This can lead to chromatin decondensation, a crucial step in the formation of NETs, which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens.[3][7][9] However, excessive NET formation can contribute to tissue damage and inflammation in various diseases.[1][10]
The catalytic activity of PAD4 is dependent on calcium ions, which bind to the enzyme and induce conformational changes necessary for its function.[3][4] The active site of PAD4 contains a critical cysteine residue (Cys645) that is essential for the citrullination reaction.[4][11]
Mechanism of Action of this compound
This compound is a selective and reversible inhibitor of PAD4. Its mechanism of action involves binding to the active site of the PAD4 enzyme, thereby preventing the binding of its protein substrates, such as histones. By occupying the active site, this compound effectively blocks the enzymatic conversion of arginine to citrulline. This inhibition leads to a downstream reduction in histone citrullination, which in turn prevents chromatin decondensation and the formation of NETs.
Signaling Pathway of PAD4 Inhibition by this compound
Caption: Inhibition of the PAD4 signaling pathway by this compound.
Quantitative Data
The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Assay Type | Inhibitor | IC50 (nM) | Conditions | Reference |
| PAD4 Enzyme Activity Assay | This compound (surrogate: GSK484) | 50 | In the absence of Calcium | [9] |
| Histone H3 Citrullination ELISA | This compound (surrogate: JBI-589) | 146 | In human neutrophils | [12] |
Note: As "this compound" is a representative name, the data presented is based on well-characterized PAD4 inhibitors like GSK484 and JBI-589.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
PAD4 Enzyme Inhibition Assay (Ammonia Release Assay)
This assay quantifies the enzymatic activity of PAD4 by measuring the release of ammonia (B1221849) during the citrullination reaction.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, 0.6 mg/mL BSA, pH 8.0.
-
PAD4 Enzyme: Dilute recombinant human PAD4 to 30 nM in Assay Buffer.
-
Substrate: Prepare a 3 mM solution of N-α-benzoyl-L-arginine ethyl ester (BAEE) in 100 mM HEPES, 50 mM NaCl, 600 µM CaCl₂, 2 mM DTT, pH 8.0.
-
This compound: Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Add varying concentrations of this compound or DMSO (vehicle control) to a 384-well plate.
-
Add the diluted PAD4 enzyme to each well.
-
Pre-incubate the plate for 30 minutes at room temperature.
-
Initiate the reaction by adding the BAEE substrate solution.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of ammonia produced using a commercially available ammonia detection kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Experimental Workflow for PAD4 Inhibition Assay
Caption: Workflow for the PAD4 enzyme inhibition assay.
Western Blot for Histone H3 Citrullination
This method is used to assess the effect of this compound on histone citrullination in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human neutrophils or HL-60 cells differentiated into neutrophil-like cells) to the desired density.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a known PAD4 activator (e.g., calcium ionophore A23187 or PMA) to induce histone citrullination.
-
-
Histone Extraction:
-
Harvest the cells and lyse them to isolate the nuclei.
-
Extract histones from the nuclei using an acid extraction method.
-
Quantify the protein concentration of the histone extracts.
-
-
Western Blotting:
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for citrullinated histone H3 (e.g., anti-H3Cit).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
As a loading control, re-probe the membrane with an antibody against total histone H3.
-
-
Data Analysis:
-
Quantify the band intensities for citrullinated H3 and total H3.
-
Normalize the citrullinated H3 signal to the total H3 signal to determine the relative level of histone citrullination.
-
NETosis Assay
This assay visualizes and quantifies the formation of Neutrophil Extracellular Traps (NETs) in response to stimuli and the inhibitory effect of this compound.
Protocol:
-
Neutrophil Isolation and Treatment:
-
Isolate primary human neutrophils from healthy donor blood.
-
Seed the neutrophils onto coverslips in a multi-well plate.
-
Pre-treat the cells with this compound or DMSO for 1 hour.
-
Stimulate the neutrophils with a NET-inducing agent (e.g., PMA or ionomycin).
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Block non-specific binding sites.
-
Stain for NET components using specific antibodies, for example:
-
Anti-citrullinated Histone H3 (to detect citrullinated chromatin).
-
Anti-Neutrophil Elastase (a key granular protein in NETs).
-
-
Counterstain the DNA with a fluorescent dye like DAPI.
-
-
Microscopy and Quantification:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Quantify NET formation by measuring the area of extracellular DNA or by counting the number of NET-releasing cells.
-
Logical Relationship of Experimental Validation
Caption: Logical flow of experimental validation for this compound.
Conclusion
This compound demonstrates potent and selective inhibition of the PAD4 enzyme. By targeting the active site of PAD4, it effectively blocks the citrullination of histones, a key event in chromatin decondensation and the formation of Neutrophil Extracellular Traps. The data and protocols presented in this guide provide a robust framework for the continued investigation and development of this compound as a potential therapeutic agent for diseases driven by aberrant PAD4 activity and histone citrullination. Further studies are warranted to explore its efficacy and safety in preclinical models of autoimmune diseases and cancer.
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures [frontiersin.org]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ahajournals.org [ahajournals.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Pad4-IN-2: A Potent Inhibitor of Protein Arginine Deiminase 4
Disclaimer: This guide provides a detailed overview of the Protein Arginine Deiminase 4 (PAD4) inhibitor, Pad4-IN-2 . It is intended for researchers, scientists, and drug development professionals. All information is based on publicly available scientific literature. The user's original query for "Pad4-IN-4" did not yield a specific known compound; therefore, this guide focuses on the structurally defined and characterized inhibitor, Pad4-IN-2, which is likely the intended subject of the query.
Introduction to PAD4 and Its Inhibition
Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on a variety of protein substrates, most notably histones. This process, known as citrullination or deimination, plays a crucial role in gene regulation and the formation of Neutrophil Extracellular Traps (NETs), a key component of the innate immune response.[1][2][3] Dysregulation of PAD4 activity has been implicated in the pathophysiology of numerous diseases, including autoimmune disorders such as rheumatoid arthritis and lupus, as well as various cancers.[1][2][4] Consequently, the development of potent and selective PAD4 inhibitors is an active area of research for novel therapeutic interventions.
Chemical Profile of Pad4-IN-2
Pad4-IN-2 is a potent inhibitor of PAD4. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2S)-N-[[3-(dihydroxyboranyl)phenyl]methyl]-5-[[(Z)-(chloroacetyl)imino]amino]pentanamide;nitrosooxy-1,2,5-oxadiazol-3-amine |
| CAS Number | 2642327-52-2 |
| Molecular Formula | C20H23BClN7O6 |
| Molecular Weight | 503.70 g/mol |
| SMILES | O=C(NCC1=CC=CC(B(O)O)=C1)--INVALID-LINK--=N)NC2=CC=C(--INVALID-LINK--=O)C3=NON=C32 |
| InChI Key | InChI=1S/C20H24BClN7O6/c21-11-17(28)26-10-4-3-9-15(25-16-12-14(27(32)33)7-8-18(16)29-34-30-12)19(31)24-13-5-1-2-6-14(13)22(35)36/h1-2,5-8,15H,3-4,9-11H2,(H,24,31)(H,25,28)(H,26,29)(H2,35,36)/b28-17-/t15-/m0/s1 |
Mechanism of Action and Biological Activity
Pad4-IN-2 functions as an inhibitor of PAD4 with a reported half-maximal inhibitory concentration (IC50) of 1.94 µM.[5] It has been shown to inhibit tumor growth in mice by specifically targeting the PAD4-H3cit-NETs pathway within neutrophils.[5] The primary mechanism of many PAD4 inhibitors involves binding to the active site of the enzyme, preventing the citrullination of its target substrates.
Quantitative Data for PAD4 Inhibitors
The following table summarizes the inhibitory activity of Pad4-IN-2 and other notable PAD4 inhibitors.
| Inhibitor | Target | IC50 | Notes |
| Pad4-IN-2 | PAD4 | 1.94 µM | Specifically inhibits the PAD4-H3cit-NETs pathway in neutrophils.[5] |
| GSK199 | PAD4 | 250 nM | Binds to the calcium-free form of PAD4.[2] |
| GSK484 | PAD4 | 50 nM | Binds to the calcium-free form of PAD4.[2] |
| JBI-589 | PAD4 | - | Highly selective for PAD4 with no observed activity against other PAD enzymes at concentrations up to 30 µM.[2] |
| Cl-amidine | Pan-PAD | - | A first-generation irreversible pan-PAD inhibitor.[2] |
Experimental Protocols
PAD4 Inhibitor Screening Assay (Fluorometric)
This protocol outlines a general method for screening PAD4 inhibitors using a fluorometric assay, similar to commercially available kits.
Materials:
-
Recombinant human PAD4 enzyme
-
PAD Assay Buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 10 mM CaCl2, with freshly added DTT)
-
Fluorescent substrate (e.g., Z-Arg-AMC)
-
PAD Developer
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader (Excitation: 355-365 nm, Emission: 445-455 nm)
-
Test inhibitor (e.g., Pad4-IN-2) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the diluted PAD4 enzyme to the appropriate wells.
-
Add the test inhibitor dilutions to the respective wells. Include solvent-only controls (100% initial activity) and buffer-only controls (background). A known inhibitor like Cl-amidine can be used as a positive control.
-
Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.
-
Add the fluorescent substrate to all wells.
-
Incubate the plate for a further period (e.g., 20 minutes) at 37°C.
-
Add the PAD Developer to all wells to stop the reaction and generate the fluorescent signal.
-
Read the fluorescence on a plate reader at the specified wavelengths.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[6][7]
Cellular Assay for Inhibition of Histone Citrullination
This protocol describes a method to assess the ability of a PAD4 inhibitor to block histone citrullination in a cellular context.
Materials:
-
Cell line known to express PAD4 (e.g., HL-60 granulocytes)
-
Cell culture medium and reagents
-
Calcium ionophore (e.g., A23187)
-
Test inhibitor (e.g., Pad4-IN-2)
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against citrullinated histone H3 (anti-CitH3)
-
Primary antibody for a loading control (e.g., anti-actin or anti-total H3)
-
Appropriate secondary antibodies
Procedure:
-
Culture the cells to the desired density.
-
Pre-treat the cells with various concentrations of the test inhibitor for a defined period.
-
Stimulate the cells with a calcium ionophore to induce PAD4 activity and histone citrullination.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the anti-CitH3 antibody to detect the level of histone citrullination.
-
Probe the membrane with the loading control antibody to ensure equal protein loading.
-
Visualize the protein bands and quantify the band intensities to determine the extent of inhibition.[8]
Signaling Pathways and Logical Relationships
PAD4 is implicated in several key signaling pathways that are crucial in both normal physiology and disease states. Inhibition of PAD4 can therefore have significant downstream effects on these pathways.
PAD4-Mediated Signaling in Cancer
In cancer, PAD4 has been shown to interact with and modulate several important signaling pathways, including the Wnt/β-catenin and MEK/ERK pathways, which are involved in cell proliferation and survival.[4] PAD4 can also influence the p53 tumor suppressor pathway and the mTOR signaling pathway, affecting processes like apoptosis and autophagy.[1] Furthermore, PAD4 can impact the TGF-β signaling pathway, which is involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][3]
Caption: PAD4 signaling in cancer and the inhibitory effect of Pad4-IN-2.
Experimental Workflow for PAD4 Inhibitor Evaluation
The evaluation of a novel PAD4 inhibitor typically follows a structured workflow, starting from in vitro biochemical assays to cellular assays and finally in vivo studies.
References
- 1. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous PAD4 in Breast Cancer Cells Mediates Cancer Extracellular Chromatin Network Formation and Promotes Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of the PADI family in inflammatory autoimmune diseases and cancers: A systematic review [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Synthesis and Biological Evaluation of an Indazole-Based Selective Protein Arginine Deiminase 4 (PAD4) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Pad4-IN-4: A Technical Guide for Researchers
A novel β-carboline derivative, Pad4-IN-4 (also known as compound 28), has emerged as a potent and selective inhibitor of Peptidyl Arginine Deiminase 4 (PAD4). This technical guide provides a comprehensive overview of its discovery, development, and preclinical evaluation, with a focus on its potential application in triple-negative breast cancer (TNBC).
Developed through a structure-based drug design approach, this compound demonstrates significant promise in modulating the tumor immune microenvironment by targeting the PAD4-H3cit-NETs signaling pathway. This document details the timeline of its development, its inhibitory activity, and the experimental protocols utilized in its characterization, offering a valuable resource for researchers in oncology and drug development.
Discovery and Development Timeline
The development of this compound stemmed from the identification of PAD4 as a therapeutic target in various diseases, including cancer. The timeline of its discovery and preclinical evaluation is summarized below:
-
Lead Compound Identification: The development process began with the synthesis and screening of a series of β-carboline derivatives. This class of compounds was chosen for its known biological activities and amenability to chemical modification.
-
Structure-Activity Relationship (SAR) Studies: Through systematic modifications of the β-carboline scaffold, researchers optimized the inhibitory activity against PAD4. These studies led to the identification of "compound 28" (this compound) as a lead candidate with potent enzymatic inhibition.
-
In Vitro Characterization: this compound was subjected to a battery of in vitro assays to determine its potency, selectivity, and mechanism of action. These included biochemical assays to measure direct inhibition of PAD4 and cellular assays to assess its effects on histone citrullination and neutrophil extracellular trap (NET) formation.
-
Preclinical In Vivo Evaluation: The efficacy of this compound was evaluated in a syngeneic mouse model of triple-negative breast cancer (4T1). These studies assessed its ability to inhibit tumor growth and metastasis and to modulate the tumor immune microenvironment. The findings from these preclinical studies were published in the Journal of Medicinal Chemistry in 2024[1][2].
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay |
| IC50 (PAD4) | 0.79 ± 0.09 µM | In vitro enzymatic assay[3][4][5][6][7] |
Further quantitative data regarding selectivity against other PAD isozymes and pharmacokinetic properties are detailed in the primary research publication by Zhu et al. (2024).
Signaling Pathways and Experimental Workflows
This compound exerts its effects by inhibiting the enzymatic activity of PAD4, a key enzyme in the process of citrullination. This inhibition disrupts the PAD4-H3cit-NETs signaling pathway, which has been implicated in the progression of triple-negative breast cancer.
The experimental workflow for the evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Metabolic reprogramming of tumor-associated neutrophils in tumor treatment and therapeutic resistance [frontiersin.org]
- 3. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Intraductal Adaptation of the 4T1 Mouse Model of Breast Cancer Reveals Effects of the Epithelial Microenvironment on Tumor Progression and Metastasis | Anticancer Research [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Precision of PAD4 Inhibition: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Deiminase 4 (PAD4) has emerged as a critical therapeutic target in a range of diseases, including autoimmune disorders and cancer.[1][2][3] The enzyme's role in citrullination, a post-translational modification that converts arginine to citrulline, is central to various pathological processes.[3] Notably, PAD4-mediated hypercitrullination is implicated in the formation of neutrophil extracellular traps (NETs), which contribute to inflammation and thrombosis.[4][5][6] This guide delves into the target specificity and selectivity profiles of PAD4 inhibitors, offering a comprehensive resource for researchers actively engaged in the development of novel therapeutics targeting this enzyme.
The Target: Protein Arginine Deiminase 4 (PAD4)
PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues within proteins to citrulline.[7][8][9] Among the five human PAD isoforms (PAD1-4 and PAD6), PAD4 is distinguished by its nuclear localization sequence, allowing it to citrullinate nuclear proteins such as histones.[6][7] This histone modification leads to chromatin decondensation, a crucial step in the formation of NETs.[4][5] Dysregulated PAD4 activity is linked to the generation of neoantigens in rheumatoid arthritis and the promotion of tumor growth and metastasis in cancer.[3][8]
Signaling Pathway of PAD4 in NETosis
The activation of PAD4 and its subsequent role in NET formation is a key pathway in innate immunity and inflammatory diseases. The following diagram illustrates this process.
Quantitative Analysis of PAD4 Inhibitor Specificity and Selectivity
The development of potent and selective PAD4 inhibitors is a primary goal in targeting this enzyme. The following tables summarize the quantitative data for several notable PAD4 inhibitors.
Table 1: Biochemical Potency of PAD4 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| RGT-691 | PAD4 | Ammonia (B1221849) Release | 46 ± 12 | [10] |
| GSK484 | PAD4 | - | - | [11] |
| JBI-589 | PAD4 | - | - | [11] |
| TDFA | PAD4 | - | - | [11] |
Note: Specific IC50 values for GSK484, JBI-589, and TDFA were not available in the provided search results, but they are described as potent inhibitors.
Table 2: Selectivity Profile of PAD4 Inhibitors Against Other PAD Isoforms
| Compound | PAD2 IC50 | PAD1/3 Selectivity | Reference |
| RGT-691 | > 10,000 nM | High | [10] |
| TDFA | - | 15-fold vs PAD1, 65-fold vs PAD3 | [11] |
Table 3: Cellular Activity of PAD4 Inhibitors
| Compound | Cell Line | Stimulant | Cellular IC50 (nM) | Endpoint | Reference |
| RGT-691 | Differentiated HL-60 | A23187 | 22 ± 11 | Histone H3 Citrullination | [10] |
| JBI-589 | Human Neutrophils | Calcium Ionophore | 146 (EC50) | Histone H3 Citrullination | [7] |
| TDFA | HL-60 | - | Potent at 1 nM | Histone H3 Citrullination | [11] |
Experimental Methodologies
Detailed experimental protocols are crucial for the validation and comparison of inhibitor activity. Below are outlines of key assays used in the characterization of PAD4 inhibitors.
Biochemical Ammonia Release Assay
This assay quantifies the enzymatic activity of PAD4 by measuring the release of ammonia, a byproduct of the citrullination reaction.
Protocol Outline:
-
Reagents: Recombinant human PAD4, substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE), PAD4 inhibitor, reaction buffer (e.g., Tris-HCl with CaCl2 and DTT).[10][12]
-
Procedure:
-
Varying concentrations of the test inhibitor are pre-incubated with PAD4 in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of ammonia produced is quantified using a suitable detection method.
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Histone Citrullination Assay
This assay measures the ability of an inhibitor to block PAD4 activity within a cellular context.
Protocol Outline:
-
Cell Culture: Human neutrophils or a relevant cell line (e.g., differentiated HL-60 cells) are cultured under appropriate conditions.[10]
-
Treatment: Cells are pre-incubated with varying concentrations of the PAD4 inhibitor.
-
Stimulation: PAD4 activity is induced by stimulating the cells with a calcium ionophore like A23187.[10]
-
Lysis and Protein Extraction: Cells are lysed, and total protein is extracted.
-
Detection: The level of citrullinated histone H3 (H3Cit) is quantified using methods such as Western blotting or ELISA with an antibody specific for H3Cit.[10]
-
Data Analysis: The reduction in H3Cit levels in the presence of the inhibitor is used to determine the cellular IC50.
Conclusion
The development of highly specific and selective PAD4 inhibitors holds significant promise for the treatment of a variety of diseases. A thorough understanding of their biochemical and cellular activity, as well as the experimental protocols for their characterization, is essential for advancing these compounds through the drug discovery pipeline. This guide provides a foundational overview of the target, key inhibitors, and the methodologies used to evaluate their efficacy and selectivity, serving as a valuable resource for the scientific community. As research progresses, the continued development of potent and selective PAD4 inhibitors will be crucial for realizing their full therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A patent review of peptidylarginine deiminase 4 (PAD4) inhibitors (2014-present). — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 3. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. rupress.org [rupress.org]
- 5. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of Pad4-IN-4 Enzymatic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Pad4-IN-4, a potent inhibitor of Protein Arginine Deiminase 4 (PAD4). This document details the quantitative enzymatic inhibition data, comprehensive experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.
Introduction to PAD4 and this compound
Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination. This process is crucial in various physiological events, including gene regulation and the formation of neutrophil extracellular traps (NETs) as part of the innate immune response.[1][2][3] Dysregulated PAD4 activity, however, has been implicated in the pathogenesis of several autoimmune diseases, such as rheumatoid arthritis and lupus, as well as in certain cancers.[3] This has positioned PAD4 as a significant therapeutic target for the development of novel inhibitors.
This compound (also referred to as compound 28) is a novel, potent inhibitor of PAD4.[4] It is a β-carboline derivative that has demonstrated significant inhibitory activity against PAD4 and has been shown to impact the tumor immune microenvironment, particularly in the context of triple-negative breast cancer.[4]
Quantitative Data on Enzymatic Inhibition
The inhibitory activity of this compound and other relevant PAD4 inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of an inhibitor required to reduce the activity of an enzyme by half.
| Inhibitor | Target | IC50 (μM) | Assay Type | Reference |
| This compound (Compound 28) | PAD4 | 0.79 ± 0.09 | Not Specified | [4] |
| PAD2 | 2.97 ± 0.29 | Not Specified | [5] | |
| Cl-amidine | PAD1 | 0.8 ± 0.3 | Not Specified | |
| PAD3 | 6.2 ± 1.0 | Not Specified | ||
| PAD4 | 5.9 ± 0.3 | Not Specified | ||
| GSK199 | PAD4 (in the absence of Ca2+) | 0.250 | Not Specified | |
| GSK484 | PAD4 (in the absence of Ca2+) | 0.050 | Not Specified |
Experimental Protocols
Detailed methodologies for the in vitro characterization of PAD4 inhibitors are crucial for reproducibility and further research. Below are representative protocols for commonly used enzymatic assays. While the specific protocol for the IC50 determination of this compound is not publicly available, these methods are standard in the field.
Ammonia (B1221849) Release Assay (Fluorometric)
This assay quantifies PAD4 activity by measuring the amount of ammonia produced during the deimination reaction.
Materials:
-
Human recombinant PAD4 enzyme
-
N-α-benzoyl-L-arginine ethyl ester (BAEE) substrate
-
Assay Buffer (e.g., 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8)
-
PAD Stop Solution (e.g., a citrate (B86180) solution to chelate calcium)
-
PAD Ammonia Detector reagent
-
Inhibitor compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black, flat-bottom plates
-
Fluorometer with excitation at 405-415 nm and emission at 470-480 nm
Procedure:
-
Reagent Preparation: Prepare all reagents and equilibrate to room temperature. Dilute the PAD4 enzyme and BAEE substrate in Assay Buffer to the desired working concentrations.
-
Assay Setup:
-
Inhibitor Wells: To triplicate wells, add 155 µl of Assay Buffer, 10 µl of diluted PAD4 enzyme, and 5 µl of the inhibitor solution at various concentrations.
-
100% Initial Activity Wells: To triplicate wells, add 155 µl of Assay Buffer, 10 µl of diluted PAD4 enzyme, and 5 µl of the solvent used for the inhibitor.
-
Background Wells: To triplicate wells, add 165 µl of Assay Buffer and 5 µl of the solvent.
-
-
Reaction Initiation and Incubation: Add 20 µl of the BAEE substrate solution to all wells to start the reaction. Cover the plate and incubate for 30 minutes at 37°C.
-
Reaction Termination and Detection: Stop the reaction by adding 20 µl of PAD Stop Solution to all wells. Add 10 µl of PAD Ammonia Detector to each well. Cover the plate and incubate for 15 minutes at 37°C.
-
Fluorescence Measurement: Read the fluorescence on a plate reader at the specified excitation and emission wavelengths.
-
Data Analysis: Subtract the average fluorescence of the background wells from all other wells. Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[6]
Fluorescence-Based Assay Using a Pro-fluorescent Substrate
This method utilizes a substrate that becomes fluorescent upon enzymatic activity, providing a direct measure of PAD4 action.
Materials:
-
Human recombinant PAD4 enzyme
-
Pro-fluorescent PAD4 substrate (e.g., Z-Arg-AMC)
-
Assay Buffer (e.g., 100 mM Tris, 20 mM CaCl2, 2 mM TCEP, pH 8.0)
-
Inhibitor compound (this compound)
-
96-well black plates
-
Fluorometer with appropriate excitation and emission wavelengths for the chosen substrate (e.g., ex: 345-365 nm, em: 445-465 nm for AMC-based substrates)[7][8]
Procedure:
-
Assay Setup: In a 96-well plate, add the Assay Buffer, the pro-fluorescent substrate, and the inhibitor at various concentrations.
-
Reaction Initiation: Add the PAD4 enzyme to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometer and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes). The rate of the reaction is determined from the linear phase of the fluorescence curve.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the percent inhibition relative to a control reaction with no inhibitor. Calculate the IC50 value as described in the previous protocol.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in PAD4 research.
Caption: PAD4 signaling pathway in neutrophil extracellular trap (NET) formation.
Caption: General workflow for an in vitro PAD4 enzymatic inhibition assay.
Caption: Logical representation of competitive inhibition of PAD4 by this compound.
References
- 1. rupress.org [rupress.org]
- 2. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
Preclinical Safety and Toxicity Profile of Novel PAD4 Inhibitors: A Technical Overview
Disclaimer: No preclinical safety and toxicity data for a compound specifically named "Pad4-IN-4" is available in the public domain. This technical guide provides a comprehensive overview of the preclinical safety and toxicity profiles of representative, well-characterized selective PAD4 inhibitors, namely JBI-589 and GSK484 , based on available scientific literature. This information is intended for researchers, scientists, and drug development professionals.
Introduction to PAD4 Inhibition
Peptidyl Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline within proteins. This post-translational modification, known as citrullination, plays a crucial role in various physiological and pathological processes.[1] PAD4 is highly expressed in neutrophils and is a key enzyme in the formation of Neutrophil Extracellular Traps (NETs), a process implicated in the pathogenesis of autoimmune diseases, cancer, and thrombosis.[1][2] Consequently, the development of selective PAD4 inhibitors is a promising therapeutic strategy for these conditions.[3] Early pan-PAD inhibitors, such as amidine-based compounds, demonstrated high potency but were often limited by their toxicity profiles.[4] This has driven the development of next-generation, highly selective, and reversible inhibitors with improved safety and bioavailability.[1]
Signaling Pathway of PAD4-Mediated NETosis
The following diagram illustrates the central role of PAD4 in the signaling pathway leading to the formation of Neutrophil Extracellular Traps (NETs). Upon activation by various stimuli (e.g., pathogens, inflammatory cytokines), there is an influx of calcium into the neutrophil. This increase in intracellular calcium activates PAD4, which then translocates to the nucleus. In the nucleus, PAD4 citrullinates histones, leading to chromatin decondensation. This decondensed chromatin, along with granular proteins like myeloperoxidase (MPO) and neutrophil elastase (NE), is then released from the cell, forming the web-like structure of NETs. Selective PAD4 inhibitors block the enzymatic activity of PAD4, thereby preventing histone citrullination and subsequent NET formation.
Preclinical Safety and Toxicity Profile of JBI-589
JBI-589 is an orally bioavailable, non-covalent, and isoform-selective PAD4 inhibitor.[5] It has been evaluated in preclinical models of cancer and rheumatoid arthritis.[5][6]
In Vivo Safety and Tolerability
Preclinical studies have indicated that JBI-589 is well-tolerated at therapeutically effective doses.
| Study Type | Animal Model | Dose & Route | Duration | Observed Toxicities | Reference |
| Cancer Efficacy | C57BL/6 Mice (LL2 and B16F10 tumor models) | 50 mg/kg, p.o., BID | 24 days | No apparent toxicity reported. No effect on bone marrow cells, CD8 T cells, or NK cells. | [5] |
| Neutrophil Function | Mouse | Not specified | Not specified | Inhibited histone H3 citrullination in neutrophils with no apparent toxicity. | [5] |
Pharmacokinetics
Pharmacokinetic properties of JBI-589 have been assessed in mice.
| Parameter | Route | Dose | Value | Reference |
| Half-life (t½) | Intravenous | Not specified | 8.0 hours | [1] |
| Half-life (t½) | Oral | 10 mg/kg | 6.3 hours | [1][7] |
Preclinical Safety and Toxicity Profile of GSK484
GSK484 is a potent, reversible, and selective PAD4 inhibitor.[2] It has been investigated in preclinical models of cancer, colitis, and arthritis.
In Vivo Safety and Tolerability
Similar to JBI-589, GSK484 has been shown to be well-tolerated in various preclinical models at doses that demonstrate efficacy.
| Study Type | Animal Model | Dose & Route | Duration | Observed Toxicities | Reference |
| Cancer-associated Kidney Injury | Mice | 4 mg/kg, daily | 7 days | No detectable signs of toxicity. | [8] |
| Colorectal Cancer Radiosensitivity | Nude Mice (xenograft) | Not specified | Not specified | No toxicity reported; strengthened radiosensitivity. | [2][9] |
| Experimental Colitis | C57BL/6 Mice | 4 mg/kg, i.p. | 4 doses over 9 days | Dose selected to avoid toxic effects. No adverse effects on inflammatory markers were noted, but also no improvement. | [10][11] |
In Vitro Cytotoxicity
Studies on related PAD4 inhibitors like GSK199 suggest a favorable in vitro safety profile compared to less selective inhibitors.
| Compound | Cell Types | Concentration | Observation | Reference |
| GSK199 | T cells, B cells, monocytes, NK cells | Up to 20 µM | Did not considerably affect cell viability. | [12][13] |
| BB-Cl-amidine (Pan-PAD inhibitor) | T cells, B cells, monocytes, NK cells | > 1 µM | Cytotoxic. | [13] |
Experimental Protocols
Detailed experimental protocols for formal toxicology studies are not publicly available. However, based on the methodologies described in the cited literature, a general workflow for in vivo safety and efficacy studies can be outlined.
General Workflow for an In Vivo Tumor Model Study
The following diagram represents a typical workflow for assessing the efficacy and tolerability of a PAD4 inhibitor in a preclinical tumor model.
Methodology Details (based on cited studies):
-
Animal Models: Studies typically use standard rodent models such as C57BL/6 or Balb/c mice, and nude mice for xenograft models.[2][5][7]
-
Drug Formulation and Administration: For oral administration, compounds like JBI-589 are often prepared as a suspension using agents like Tween-80 and methyl cellulose.[7] Intraperitoneal injections are also used, with the compound dissolved in appropriate vehicles.[10]
-
In-life Observations: Key safety parameters monitored during the study include changes in body weight, food and water consumption, clinical signs of distress or toxicity, and regular measurement of tumor volume in cancer models.
-
Terminal Procedures: At the end of the study, blood is collected for complete blood counts (CBC) and clinical chemistry. Key organs (e.g., liver, kidney, spleen) and tumors are harvested, weighed, and processed for histopathological examination to identify any signs of organ toxicity.
Summary and Conclusion
The preclinical data available for selective PAD4 inhibitors like JBI-589 and GSK484 suggest a favorable safety profile at therapeutically relevant doses. In multiple rodent models of cancer and inflammatory diseases, these compounds were reported to be well-tolerated with no significant toxicities observed.[5][8] This contrasts with older, less selective pan-PAD inhibitors, which have been associated with cytotoxicity.[4]
While the current literature provides confidence in the on-target safety of selective PAD4 inhibition, it is important to note that comprehensive, publicly available GLP toxicology studies are lacking. Such studies would provide more quantitative data, including the No-Observed-Adverse-Effect Level (NOAEL) and a more detailed characterization of any potential off-target effects. Nevertheless, the existing data strongly support the continued development of selective PAD4 inhibitors as a promising therapeutic class with a potentially wide therapeutic window.
References
- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Jubilant Therapeutics Inc.'s Selective, Orally Administered PAD4 Inhibitor Demonstrates Activity in Rheumatoid Arthritis Preclinical Models [prnewswire.com]
- 7. A novel selective inhibitor JBI-589 targets PAD4-mediated neutrophil migration to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. GSK484, an inhibitor of peptidyl arginine deiminase 4, increases the radiosensitivity of colorectal cancer and inhibits neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Structural Basis for PAD4 Inhibition: A Technical Overview of Pad4-IN-4 and Representative Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural basis for the binding of inhibitors to Peptidylarginine Deiminase 4 (PAD4), a critical enzyme implicated in various inflammatory and autoimmune diseases, as well as cancer. While focusing on the potent inhibitor Pad4-IN-4, this document uses the well-characterized inhibitor GSK199 as a structural surrogate to elucidate the molecular interactions that govern inhibitor binding, in the absence of a publicly available co-crystal structure for this compound. This guide offers a comprehensive resource, including quantitative binding data, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows.
Introduction to PAD4 and Its Inhibition
Peptidylarginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on a variety of protein substrates, most notably histones.[1] This process, known as citrullination or deimination, leads to a loss of positive charge, which can alter protein structure and function.[2] PAD4-mediated histone citrullination is a key event in the formation of Neutrophil Extracellular Traps (NETs), a web-like structure of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens.[3] However, dysregulated PAD4 activity and excessive NET formation are linked to the pathogenesis of numerous diseases, including rheumatoid arthritis, lupus, and various cancers.[4][5] Consequently, the development of potent and selective PAD4 inhibitors is a significant focus of therapeutic research.[5]
This compound has emerged as a potent inhibitor of PAD4, demonstrating significant potential in preclinical studies, particularly in the context of triple-negative breast cancer.[6][7] Understanding the precise molecular interactions that drive the binding of inhibitors like this compound to the PAD4 active site is crucial for the rational design and optimization of next-generation therapeutics.
The Structural Architecture of PAD4
Human PAD4 is a 74 kDa protein that functions as a homodimer.[8] Each monomer consists of two main domains: an N-terminal domain and a C-terminal catalytic domain.[8] The N-terminal domain is further divided into two immunoglobulin-like subdomains.[9] The C-terminal domain adopts an α/β propeller structure and houses the active site.[8]
A key feature of PAD4 is its dependence on calcium for enzymatic activity.[9] Each PAD4 monomer can bind up to five calcium ions at sites distinct from the active site.[9] Calcium binding induces a series of conformational changes that are essential for the proper formation of the active site cleft and subsequent substrate binding and catalysis.[9]
Structural Basis of Inhibitor Binding: The GSK199-PAD4 Complex
In the absence of a co-crystal structure for this compound, the structure of PAD4 in complex with the selective inhibitor GSK199 (PDB ID: 4X8G) provides a valuable model for understanding how inhibitors interact with the enzyme's active site.[10][11] GSK199 is a reversible, selective PAD4 inhibitor that binds to a calcium-deficient form of the enzyme.[4][10]
The crystal structure reveals that GSK199 occupies the substrate-binding cleft in the C-terminal domain. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key active site residues. Critical residues involved in the interaction with inhibitors include Asp350, His471, Asp473, and Cys645.[8] Asp350 and Asp473 are particularly important as they form salt bridges with the guanidinium (B1211019) group of the arginine substrate.[8] Inhibitors like GSK199 are designed to mimic this interaction, thereby blocking substrate access to the active site.
The following diagram illustrates the key interactions between GSK199 and the PAD4 active site.
Caption: A diagram illustrating key interactions within the PAD4 active site.
Quantitative Analysis of PAD4 Inhibitors
The potency of PAD4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), or dissociation constant (Kd). The table below summarizes the available quantitative data for this compound and a selection of other notable PAD4 inhibitors for comparative analysis.
| Inhibitor | IC50 (µM) | Ki (µM) | Assay Conditions | Reference |
| This compound | 0.79 ± 0.09 | - | - | [6] |
| GSK199 | 0.2 (no Ca2+) | - | Fluorescence Polarization | [4] |
| GSK484 | 0.05 (no Ca2+) | - | Fluorescence Polarization | [4] |
| JBI-589 | 0.122 | - | Ammonia Release Assay | [8] |
| Cl-amidine | 5.9 | - | Colorimetric Assay | [12] |
| Bz-ADMA | 400 | - | - | [8] |
| Minocycline | - | ~780 | - | [8] |
| Chlortetracycline | - | ~110 | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of PAD4 inhibitors.
Recombinant Human PAD4 Expression and Purification
A common method for producing recombinant PAD4 for structural and biochemical studies involves expression in E. coli.
Caption: A flowchart of the PAD4 protein purification process.
Protocol:
-
Expression: The cDNA for human PAD4 is cloned into a suitable bacterial expression vector, such as pET28a, often with an N-terminal His6-tag for purification.[13] The plasmid is transformed into an E. coli expression strain like BL21(DE3).[10] Cells are grown in a rich medium (e.g., 2YT) at 37°C to an OD600 of ~0.6-0.8.[13] Protein expression is then induced, for instance, with 1 mM IPTG, and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.[13]
-
Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors) and lysed by sonication on ice.
-
Purification: The lysate is clarified by high-speed centrifugation. The supernatant containing the soluble His-tagged PAD4 is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. PAD4 is then eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange and Storage: The eluted protein is subjected to buffer exchange into a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column. The purified protein concentration is determined, and its purity is assessed by SDS-PAGE. Aliquots are flash-frozen in liquid nitrogen and stored at -80°C.
PAD4 Inhibitor Screening Assay
Several assay formats are available to screen for and characterize PAD4 inhibitors. A common method is a fluorescence-based assay that measures the enzymatic activity of PAD4.
Protocol (based on Cayman Chemical's PAD4 Inhibitor Screening Kit (AMC)): [14]
-
Reagent Preparation: Prepare assay buffer, dilute the PAD4 enzyme, and prepare the fluorescent substrate (e.g., Z-Arg-AMC).[6]
-
Assay Plate Setup: In a 96-well plate, set up wells for 100% initial activity (enzyme, buffer, vehicle), background (buffer, vehicle), and inhibitor testing (enzyme, buffer, inhibitor at various concentrations).[6]
-
Pre-incubation: Add the diluted PAD4 enzyme to the appropriate wells and pre-incubate with the inhibitor or vehicle for a defined period (e.g., 10-15 minutes) at 37°C.[6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.[6]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).[6]
-
Reaction Termination and Detection: Stop the reaction by adding a developer solution.[14] The fluorescence is then measured using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 355-365 nm, Em: 445-455 nm).[6] The signal is inversely proportional to PAD4 activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
X-ray Crystallography of PAD4-Inhibitor Complex
Determining the co-crystal structure provides direct insight into the binding mode of an inhibitor.
Caption: A flowchart outlining the X-ray crystallography process.
Protocol (General):
-
Complex Formation: Purified PAD4 is incubated with a molar excess of the inhibitor to ensure complex formation.
-
Crystallization: The PAD4-inhibitor complex is subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion. A wide range of crystallization screens containing different precipitants, buffers, and salts are tested.
-
Crystal Optimization: Once initial crystals are obtained, the conditions (e.g., precipitant concentration, pH, temperature) are optimized to produce larger, well-diffracting crystals.
-
Data Collection: Crystals are harvested, cryo-protected, and flash-cooled in liquid nitrogen. X-ray diffraction data are collected, typically at a synchrotron source.[10]
-
Structure Determination and Refinement: The structure is solved using molecular replacement, with a known PAD4 structure as the search model. The electron density map is then used to build the model of the inhibitor and refine the overall structure of the complex. The final model is validated for its geometric and stereochemical quality before being deposited in the Protein Data Bank (PDB).
Conclusion
The inhibition of PAD4 is a promising therapeutic strategy for a range of diseases. While the specific structural details of this compound binding to PAD4 await elucidation, the analysis of the PAD4-GSK199 complex provides a robust framework for understanding the molecular interactions that underpin the activity of potent PAD4 inhibitors. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the ongoing efforts to develop novel and effective PAD4-targeted therapies.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. PAD4, Human Recombinant Peptidylarginine Deiminase-4 | Oxford Biomedical Research [oxfordbiomed.com]
- 4. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4x8g - Crystal structure of human peptidylarginine deiminase type4 (PAD4) in complex with GSK199 - Summary - Protein Data Bank Japan [pdbj.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4x8g - Crystal structure of human peptidylarginine deiminase type4 (PAD4) in complex with GSK199 - Experimental details - Protein Data Bank Japan [pdbj.org]
- 10. rcsb.org [rcsb.org]
- 11. PDBe Connect Pages [ebi.ac.uk]
- 12. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes: In Vitro Histone Citrullination Assay Using a PAD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of histones, specifically the conversion of arginine residues to citrulline. This process, known as citrullination or deimination, plays a significant role in chromatin decondensation and gene regulation.[1][2][3][4] Dysregulation of PAD4 activity has been implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis and lupus, as well as in some cancers.[4] Consequently, PAD4 has emerged as a promising therapeutic target, and the development of potent and selective PAD4 inhibitors is an active area of research.
These application notes provide a detailed protocol for an in vitro histone citrullination assay to evaluate the efficacy of PAD4 inhibitors, using GSK484 as a representative compound. GSK484 is a potent and selective, reversible inhibitor of PAD4.[5][6] This document outlines the necessary reagents, experimental procedures, and data analysis methods for researchers engaged in the discovery and characterization of novel PAD4 inhibitors.
Mechanism of Action of PAD4
PAD4 is a calcium-dependent enzyme that catalyzes the hydrolysis of the guanidino group of arginine residues within proteins, resulting in the formation of citrulline and the release of ammonia.[1][6] In the context of chromatin biology, PAD4 primarily targets histones H3 and H4.[2][3] The conversion of positively charged arginine to the neutral citrulline reduces the overall positive charge of the histone tails, weakening their interaction with the negatively charged DNA backbone. This leads to a more relaxed chromatin structure, a process known as chromatin decondensation, which can influence gene expression.[1][7] PAD4's activity is tightly regulated by intracellular calcium levels.[1][5]
Quantitative Data for PAD4 Inhibition
The inhibitory activity of compounds against PAD4 can be quantified to determine their potency and selectivity. Below is a summary of the inhibitory concentrations for the representative PAD4 inhibitor, GSK484.
| Compound | Target | Assay Condition | IC50 | Reference |
| GSK484 | PAD4 | Biochemical assay (in the absence of Ca2+) | 50 nM | [6][8][9] |
| GSK484 | PAD4 | Biochemical assay (in the presence of 2 mM Ca2+) | 250 nM | [5][8] |
| GSK484 | PAD4 | Cellular assay (Histone H3 citrullination in neutrophils) | Potent inhibition at 10 µM | [5] |
| Compound | Selectivity Profile | Reference |
| GSK484 | Selective for PAD4 over PAD1, PAD2, and PAD3 | [5][6] |
Signaling Pathway
The following diagram illustrates the signaling pathway leading to PAD4 activation and subsequent histone citrullination. Various stimuli can lead to an increase in intracellular calcium concentration, which is a critical step for PAD4 activation.[1]
Caption: PAD4 signaling pathway leading to histone citrullination.
Experimental Protocols
In Vitro Histone Citrullination Assay (Western Blot-Based Detection)
This protocol describes the in vitro citrullination of histone H3 by recombinant human PAD4 and its inhibition by a test compound. The detection of citrullinated histone H3 is performed by Western blotting.
Materials and Reagents:
-
Recombinant Human PAD4 enzyme
-
Calf Thymus Histone H3
-
PAD4 Inhibitor (e.g., GSK484)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 150 mM NaCl, 10 mM CaCl₂, 1 mM TCEP
-
SDS-PAGE Sample Loading Buffer
-
Deionized Water
-
Standard Western Blotting reagents (gels, transfer membranes, blocking buffer, antibodies, and detection reagents)
-
Primary Antibody: Anti-citrullinated Histone H3 (anti-CitH3)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading Control Antibody: Anti-Histone H3
Procedure:
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the recombinant PAD4 enzyme and histone H3 according to the manufacturer's instructions. Aliquot and store at -80°C.
-
Prepare a stock solution of the PAD4 inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitor to be tested.
-
-
Enzymatic Reaction:
-
Set up the reactions in microcentrifuge tubes on ice. A typical reaction volume is 20-50 µL.
-
Inhibitor Pre-incubation:
-
To the inhibitor wells, add the desired concentration of the PAD4 inhibitor.
-
Add 100 nM of recombinant PAD4 enzyme to each reaction tube (except for the no-enzyme control).[10]
-
Add Assay Buffer to bring the volume to 18 µL.
-
Include a vehicle control (e.g., DMSO) for the positive control and no-enzyme control.
-
Pre-incubate the enzyme with the inhibitor (or vehicle) for 10-30 minutes at room temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 2 µL of histone H3 to a final concentration of 0-1500 nM.[10]
-
Mix gently by pipetting.
-
-
Incubation:
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE sample loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
-
Western Blotting:
-
Load the samples onto a polyacrylamide gel (e.g., 15% SDS-PAGE).
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against citrullinated histone H3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3.
-
Controls:
-
Positive Control: Reaction with PAD4 enzyme and histone H3, but without the inhibitor (with vehicle).
-
Negative Control: Reaction with histone H3 but without the PAD4 enzyme.
-
Inhibitor Controls: Reactions with varying concentrations of the PAD4 inhibitor.
Experimental Workflow
The following diagram outlines the key steps in the in vitro histone citrullination assay.
Caption: In vitro histone citrullination assay workflow.
Conclusion
The provided protocol offers a robust framework for assessing the inhibitory potential of compounds against PAD4-mediated histone citrullination. By utilizing the potent and selective inhibitor GSK484 as a reference, researchers can effectively screen and characterize new chemical entities targeting PAD4. This assay is a valuable tool in the effort to develop novel therapeutics for a range of inflammatory and autoimmune diseases.
References
- 1. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Connection between Deimination and Deacetylation of Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine deiminase 4 antagonizes methylglyoxal-induced histone glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK484 | Structural Genomics Consortium [thesgc.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A Potent Inhibitor of PAD4 Suppresses Histone Citrullination in Vitro and in Vivo - ACR Meeting Abstracts [acrabstracts.org]
- 11. PAD4-dependent citrullination of nuclear translocation of GSK3β promotes colorectal cancer progression via the degradation of nuclear CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using PAD4-IN-4 in a Cell-Based NETosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by activated neutrophils in a process termed NETosis. While NETosis is a crucial component of the innate immune response against pathogens, excessive or dysregulated NET formation is implicated in the pathophysiology of various inflammatory and autoimmune diseases, as well as cancer. Peptidyl Arginine Deiminase 4 (PAD4) is a key enzyme in the initiation of NETosis. By converting arginine residues on histones to citrulline, PAD4 facilitates chromatin decondensation, a critical step for NET release. Consequently, inhibition of PAD4 presents a promising therapeutic strategy for diseases driven by excessive NETosis.
PAD4-IN-4 is a potent and specific inhibitor of PAD4, making it a valuable tool for studying the role of PAD4-mediated NETosis in various cellular contexts. These application notes provide a detailed protocol for utilizing this compound in a cell-based NETosis assay.
Mechanism of Action of this compound
This compound is a potent PAD4 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 0.79 ± 0.09 μM[1][2][3]. It functions by targeting the PAD4 enzyme, preventing the citrullination of its substrates, most notably histones. This inhibition of histone citrullination blocks the subsequent chromatin decondensation, thereby inhibiting the formation and release of NETs. Research has shown that this compound can modulate the tumor immune microenvironment by altering the phenotype of neutrophils and affecting other immune cells like dendritic cells and macrophages[1][2][3].
Data Presentation
The following table summarizes the inhibitory activity of various PAD4 inhibitors, providing a comparative overview of their potency.
| Inhibitor Name | Target | IC50 Value | Organism | Notes |
| This compound | PAD4 | 0.79 ± 0.09 µM | Not Specified | Potent PAD4 inhibitor.[1][2][3] |
| GSK484 | PAD4 | Not Specified | Human | A selective PAD4 inhibitor used to demonstrate that PAD4 is the relevant PAD isoform in human neutrophil NETosis.[4][5] |
| GSK199 | PAD4 | 200 nM (in the absence of calcium) | Not Specified | A reversible and selective PAD4 inhibitor. |
| YW3-56 | PAD4 | 2.54 µM | Mouse | Also inhibits other PAD isoforms to varying degrees. |
| 1.19 µM | Human | |||
| Cl-amidine | Pan-PAD | ~5.9 µM (for human PAD4) | Human | A commonly used pan-PAD inhibitor. |
| PAD4-IN-2 | PAD4 | 1.94 µM | Not Specified | Inhibits tumor growth by targeting the PAD4-H3cit-NETs pathway. |
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
Materials:
-
Anticoagulant (e.g., EDTA, Heparin)
-
Ficoll-Paque PLUS
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RPMI 1640 medium
Procedure:
-
Collect whole blood from healthy donors in tubes containing an anticoagulant.
-
Dilute the blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, platelets, and mononuclear cells), leaving the granulocyte and erythrocyte layers.
-
Transfer the granulocyte/erythrocyte pellet to a new tube and resuspend in HBSS.
-
Add Dextran T500 solution to a final concentration of 1% and mix gently. Allow the erythrocytes to sediment by gravity for 30-45 minutes at room temperature.
-
Collect the upper neutrophil-rich supernatant and transfer to a new tube.
-
Centrifuge at 250 x g for 10 minutes at 4°C.
-
To remove contaminating red blood cells, perform hypotonic lysis by resuspending the cell pellet in ice-cold RBC Lysis Buffer for 30-60 seconds, followed by the addition of an equal volume of 2X concentrated HBSS to restore isotonicity.
-
Centrifuge at 250 x g for 10 minutes at 4°C and discard the supernatant.
-
Resuspend the neutrophil pellet in RPMI 1640 medium supplemented with 2% FBS.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of neutrophils should be >95%.
Protocol 2: Cell-Based NETosis Assay Using this compound
Materials:
-
Isolated human neutrophils
-
This compound (e.g., MedChemExpress, HY-162494)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
NETosis inducer (e.g., Phorbol 12-myristate 13-acetate (PMA), Ionomycin, or live bacteria like Staphylococcus aureus)
-
Poly-L-lysine coated glass coverslips or 96-well plates
-
RPMI 1640 medium with 2% FBS
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
DNA dyes: Sytox Green (cell-impermeable) or DAPI/Hoechst 33342 (cell-permeable)
-
(Optional) Primary antibody against citrullinated Histone H3 (H3Cit)
-
(Optional) Fluorescently labeled secondary antibody
Procedure:
-
Cell Seeding: Seed isolated neutrophils (2 x 10^5 cells/well) onto poly-L-lysine coated coverslips in a 24-well plate or directly into a 96-well plate. Allow the cells to adhere for 30-60 minutes at 37°C in a 5% CO2 incubator.[4][5][6]
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in RPMI 1640/2% FBS. A typical concentration range to test would be from 0.1 µM to 10 µM. Add the desired concentrations of this compound or DMSO (vehicle control) to the cells and pre-incubate for 30-60 minutes at 37°C.[7]
-
NETosis Induction: Stimulate the neutrophils with a NETosis inducer. The choice of stimulus and its concentration should be optimized for your experimental system. Common inducers include:
-
PMA (25-100 nM)
-
Ionomycin (2-5 µM)
-
Staphylococcus aureus (Multiplicity of Infection - MOI of 5-10)
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO2. The incubation time will depend on the stimulus used.
-
Quantification of NETs (Live Cell Imaging):
-
Add a cell-impermeable DNA dye, such as Sytox Green, to the wells at the beginning of the stimulation.
-
Monitor the increase in fluorescence over time using a plate reader or a fluorescence microscope with a live-cell imaging chamber. The fluorescence intensity correlates with the amount of extracellular DNA released during NETosis.
-
-
Visualization of NETs (Fixed Cell Imaging):
-
Fixation: After the incubation period, carefully remove the medium and fix the cells with 4% PFA for 15 minutes at room temperature.[7]
-
Washing: Gently wash the cells three times with PBS.
-
(Optional) Immunofluorescence Staining:
-
Permeabilization: If staining for intracellular targets like H3Cit, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with 3% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate with an antibody against citrullinated Histone H3 (e.g., anti-H3Cit) overnight at 4°C.
-
Secondary Antibody: After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
DNA Staining: Counterstain the DNA with a cell-permeable dye like DAPI or Hoechst 33342.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA.
-
Visualizations
Caption: NETosis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell-based NETosis assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 5. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pad4-IN-4 in Cultured Neutrophils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Pad4-IN-4, a potent inhibitor of Peptidylarginine Deiminase 4 (PAD4), in studies involving cultured neutrophils. The protocols detailed below cover neutrophil isolation, treatment with this compound, induction and quantification of Neutrophil Extracellular Trap (NET) formation, and analysis of protein citrullination.
Introduction
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in the process of NETosis, a unique form of neutrophil cell death characterized by the release of decondensed chromatin, forming neutrophil extracellular traps (NETs).[1] PAD4 catalyzes the citrullination of histones, a post-translational modification that leads to chromatin decondensation, a key step in NET formation.[1] Dysregulation of NETosis has been implicated in various diseases, including autoimmune disorders, thrombosis, and cancer. This compound is a potent inhibitor of PAD4 with a reported IC50 of 0.79 ± 0.09 µM.[1][2][3][4] These notes provide protocols to investigate the effects of this compound on neutrophil function, particularly its ability to inhibit NETosis.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various PAD4 inhibitors on PAD4 activity and NET formation, providing a reference for determining the optimal concentration of this compound.
| Inhibitor | Target | IC50 / Effective Concentration | Cell Type / Assay Condition | Reference |
| This compound | PAD4 | IC50: 0.79 ± 0.09 µM | Enzymatic Assay | [1][2][3][4] |
| GSK484 | PAD4 | 10 µM | In vitro human neutrophils | [5] |
| Cl-amidine | PADs | IC50: 5.9 µM (PAD4) | Enzymatic Assay | [6] |
| YW3-56 | PAD4 | IC50: 1.19 x 10³ nM (human PAD4) | Enzymatic Assay |
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of highly pure and viable neutrophils from human peripheral blood using density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Ficoll-Paque PLUS or other density gradient medium
-
Dextran T500
-
Red Blood Cell (RBC) Lysis Buffer
-
HBSS (Hank's Balanced Salt Solution)
-
Fetal Bovine Serum (FBS)
-
RPMI 1640 medium
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and the density gradient medium.
-
Collect the erythrocyte/granulocyte pellet at the bottom.
-
Resuspend the pellet in PBS and add Dextran T500 solution to a final concentration of 1%. Mix by inversion and let the erythrocytes sediment for 30 minutes.
-
Collect the neutrophil-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To lyse remaining red blood cells, resuspend the pellet in ice-cold RBC Lysis Buffer for 5-10 minutes.
-
Stop the lysis by adding an excess of PBS and centrifuge at 250 x g for 5 minutes.
-
Wash the neutrophil pellet twice with PBS.
-
Resuspend the final neutrophil pellet in RPMI 1640 supplemented with 10% FBS.
-
Determine cell viability and purity using a hemocytometer and Trypan Blue exclusion, or by flow cytometry.
Protocol 2: Treatment of Neutrophils with this compound and Induction of NETosis
This protocol outlines the treatment of isolated neutrophils with this compound and subsequent induction of NETosis.
Materials:
-
Isolated human or mouse neutrophils
-
This compound (stock solution in DMSO)
-
NETosis inducers:
-
Phorbol 12-myristate 13-acetate (PMA), 25-100 nM
-
Ionomycin, 4 µM
-
Lipopolysaccharide (LPS), 100 ng/mL
-
-
Cell culture plates (e.g., 96-well plate)
-
Complete RPMI 1640 medium
Procedure:
-
Seed the isolated neutrophils in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI 1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Based on its IC50 of ~0.8 µM, a concentration range of 0.1 µM to 10 µM is recommended for initial experiments. Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.
-
Add the diluted this compound or vehicle control (DMSO) to the wells containing neutrophils and pre-incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Following pre-incubation, add the desired NETosis inducer (e.g., PMA, ionomycin, or LPS) to the wells.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for NET formation.
Protocol 3: Quantification of NETosis
NETosis can be quantified using various methods. Here, we describe a common method using fluorescence microscopy with cell-impermeable DNA dye.
Materials:
-
SYTOX Green or other cell-impermeable DNA dye
-
Hoechst 33342 or other cell-permeable DNA dye
-
4% Paraformaldehyde (PFA) for fixation
-
Fluorescence microscope
Procedure:
-
After the 2-4 hour incubation with the NETosis inducer, add SYTOX Green (to stain extracellular DNA) and Hoechst 33342 (to stain the nuclei of all cells) to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Alternatively, for endpoint analysis, fix the cells with 4% PFA for 15 minutes, wash with PBS, and then stain with the DNA dyes.
-
Acquire images using a fluorescence microscope.
-
Quantify NETosis by counting the number of SYTOX Green-positive NET structures and expressing it as a percentage of the total number of cells (determined by Hoechst 33342 staining). Automated image analysis software can be used for unbiased quantification.
Protocol 4: Detection of Citrullinated Histone H3 (CitH3) by Western Blot
This protocol is for detecting the levels of citrullinated histone H3, a key marker of PAD4 activity and NETosis.
Materials:
-
Treated neutrophils
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies:
-
Anti-citrullinated Histone H3 (CitH3) antibody
-
Anti-Histone H3 antibody (for total histone loading control)
-
Anti-β-actin antibody (for cytoplasmic loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, collect the neutrophils and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CitH3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-Histone H3 and/or anti-β-actin antibodies for loading controls.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: PAD4 Signaling Pathway in NETosis.
Caption: Experimental Workflow for this compound Treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regulating Neutrophil PAD4/NOX-Dependent Cerebrovasular Thromboinflammation [ijbs.com]
- 6. PAD4 inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Application Notes and Protocols for PAD4-IN-2 (Compound 5i) Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in the process of citrullination, a post-translational modification where arginine residues in proteins are converted to citrulline. This process is implicated in the formation of neutrophil extracellular traps (NETs), which are involved in various pathological conditions, including autoimmune diseases, thrombosis, and cancer progression. Inhibition of PAD4 is, therefore, a promising therapeutic strategy. These application notes provide detailed protocols for the in vivo administration of the PAD4 inhibitor, PAD4-IN-2 (also referred to as compound 5i), in mouse models, based on available preclinical data.
While the user requested information on "Pad4-IN-4," our research indicates this is likely a typographical error and the intended compound is PAD4-IN-2 (compound 5i), as described in recent literature.
Quantitative Data Summary
The following table summarizes the quantitative data for the in vivo administration of PAD4-IN-2 (compound 5i) and other relevant PAD4 inhibitors in mouse models.
| Inhibitor | Mouse Model | Administration Route | Dosage | Vehicle | Treatment Schedule | Key Findings | Reference |
| PAD4-IN-2 (compound 5i) | 4T1 Breast Cancer | Not specified in abstract; likely intravenous or intraperitoneal | 2, 5, and 10 µmol/kg | Not specified in abstract | Not specified in abstract | Dose-dependent inhibition of tumor growth and metastasis. | [1] |
| GSK484 | MMTV-PyMT Mammary Carcinoma | Intraperitoneal (i.p.) | 4 mg/kg | Ethanol (B145695) (stock), diluted 1:50 in 0.9% NaCl | Daily for 1 week | Reverted signs of kidney dysfunction. | |
| GSK199 | Collagen-Induced Arthritis | Subcutaneous (s.c.) | 10 and 30 mg/kg | Not specified | Daily from time of collagen immunization | Significant reduction in arthritis clinical disease activity. | |
| JTxPAD4i | 4T1 Syngeneic Breast Cancer | Oral (p.o.) | 50 mg/kg | Not specified | Twice daily (BID) | ~50% tumor growth inhibition. | |
| YW3-56 | Angiotensin II-induced Abdominal Aortic Aneurysm | Intraperitoneal (i.p.) | 10 mL/kg (concentration not specified) | DMSO | Every other day | Reduced formation of abdominal aortic aneurysms. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PAD4 signaling pathway in NET formation and a general experimental workflow for evaluating a PAD4 inhibitor in a mouse tumor model.
PAD4 Signaling Pathway in NETosis
Caption: PAD4 activation and its role in Neutrophil Extracellular Trap (NET) formation.
In Vivo Efficacy Evaluation Workflow
Caption: A generalized workflow for assessing the in vivo efficacy of a PAD4 inhibitor.
Experimental Protocols
Protocol 1: Administration of PAD4-IN-2 (Compound 5i) in a 4T1 Breast Cancer Mouse Model (Specific)
This protocol is based on the study by Zhu D, et al. (2023)[1]. As the full text was not available, some details are inferred from common laboratory practices and information on similar compounds. It is highly recommended to consult the full publication for precise details.
1. Materials:
-
PAD4-IN-2 (compound 5i)
-
Vehicle (e.g., DMSO, saline, or a formulation buffer like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
4T1 murine breast cancer cells
-
Female BALB/c mice (6-8 weeks old)
-
Sterile syringes and needles (e.g., 27G)
-
Calipers for tumor measurement
2. Animal Model Preparation:
-
Culture 4T1 cells under standard conditions.
-
Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) or serum-free medium at a concentration of 1 x 10^6 cells/100 µL.
-
Implant 1 x 10^5 to 1 x 10^6 cells subcutaneously into the mammary fat pad of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
3. Preparation of PAD4-IN-2 Formulation:
-
Calculate the required amount of PAD4-IN-2 based on the desired dosages (2, 5, and 10 µmol/kg) and the number of mice.
-
The exact solubilization method is not specified in the available abstract. A common approach for similar small molecules is to first dissolve the compound in a small amount of a solvent like DMSO and then dilute it to the final concentration with a vehicle such as saline or a more complex formulation buffer to improve solubility and stability.
-
Prepare a fresh solution before each administration.
4. Administration Protocol:
-
Randomly assign mice to treatment groups (vehicle control, 2 µmol/kg, 5 µmol/kg, and 10 µmol/kg PAD4-IN-2).
-
The route of administration is not specified in the abstract. Based on protocols for similar compounds, intraperitoneal (i.p.) or intravenous (i.v.) injection are likely routes. Oral gavage is also a possibility if the compound has good oral bioavailability.
-
Administer the prepared PAD4-IN-2 formulation or vehicle to the mice according to the assigned groups. The frequency of administration (e.g., daily, every other day) should be determined based on the compound's pharmacokinetic properties, which are not detailed in the abstract.
-
Monitor the mice regularly for tumor growth (measuring with calipers) and overall health (body weight, behavior).
5. Endpoint Analysis:
-
At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice.
-
Excise the primary tumors and weigh them.
-
Examine relevant organs (e.g., lungs) for metastatic nodules.
-
Tissues can be processed for further analysis, such as immunohistochemistry for citrullinated histone H3 (Cit-H3) to confirm PAD4 inhibition.
Protocol 2: General Protocol for Intraperitoneal Administration of a PAD4 Inhibitor (Based on GSK484)
This protocol is adapted from a study using GSK484 and can be used as a starting point when the specific formulation for a new PAD4 inhibitor is unknown.
1. Materials:
-
PAD4 inhibitor (e.g., GSK484)
-
Ethanol (99.9%)
-
Sterile 0.9% NaCl (saline)
-
Sterile syringes and needles (e.g., 27G)
-
Vortex mixer
2. Preparation of Stock Solution:
-
Dissolve the PAD4 inhibitor in 99.9% ethanol to create a concentrated stock solution (e.g., 25 mg/mL for GSK484).
-
Store the stock solution according to the manufacturer's recommendations (typically at -20°C or -80°C).
3. Preparation of Working Solution (Prepare Fresh Daily):
-
Shortly before injection, dilute the stock solution 1:50 with sterile 0.9% NaCl. For a 4 mg/kg dose in a 25g mouse (requiring 100 µg), this would involve diluting a small volume of the stock solution.
-
Vortex the working solution thoroughly to ensure it is well mixed. The final injection volume is typically 100-200 µL per mouse.
4. Intraperitoneal (i.p.) Injection:
-
Properly restrain the mouse.
-
Lift the mouse's hindquarters and tilt it slightly downwards.
-
Insert a 27G needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn into the syringe (indicating correct placement).
-
Inject the prepared solution slowly.
-
Return the mouse to its cage and monitor for any adverse reactions.
Conclusion
The successful in vivo application of PAD4 inhibitors like PAD4-IN-2 (compound 5i) is crucial for advancing our understanding of PAD4's role in disease and for the development of novel therapeutics. The protocols provided here, based on available scientific literature, offer a framework for conducting such studies. Researchers should always strive to obtain the most detailed formulation and administration information for their specific inhibitor and adapt these general protocols as needed, while adhering to all institutional animal care and use guidelines.
References
Application Notes and Protocols: Experimental Workflow for Assessing Pad4-IN-4 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of proteins through a process called citrullination, where arginine residues are converted to citrulline.[1][2][3] This modification can alter protein structure and function, and its dysregulation has been implicated in the pathogenesis of various autoimmune diseases, cancers, and inflammatory conditions.[1][2] PAD4 plays a key role in the formation of Neutrophil Extracellular Traps (NETs), a process linked to inflammation and thrombosis.[4][5] Consequently, the development of specific PAD4 inhibitors, such as Pad4-IN-4, represents a promising therapeutic strategy.[1][6]
These application notes provide a comprehensive experimental workflow to assess the in vivo efficacy of this compound. The protocols outlined below are designed to be adaptable to various disease models where PAD4 activity is considered a driver of pathology.
Signaling Pathway of PAD4 and Mechanism of Inhibition
PAD4 is a calcium-dependent enzyme that, upon activation, translocates to the nucleus and citrullinates various proteins, most notably histones.[7] This citrullination of histones, particularly H3 (citH3), leads to chromatin decondensation, a crucial step in the formation of NETs.[8][9] NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap pathogens, but their excessive formation can contribute to tissue damage and autoimmune responses.[4][5] this compound is designed to specifically bind to and inhibit the catalytic activity of PAD4, thereby preventing protein citrullination and subsequent NET formation.[1]
Experimental Workflow for In Vivo Efficacy Assessment
A generalized workflow for evaluating the in vivo efficacy of this compound is presented below. This workflow can be adapted based on the specific disease model and research questions.
Detailed Experimental Protocols
Animal Model Selection
The choice of animal model is critical and depends on the therapeutic indication for this compound.
-
Rheumatoid Arthritis (RA): The Collagen-Induced Arthritis (CIA) mouse model is widely used.[10][11] This model recapitulates many features of human RA, including synovial inflammation, pannus formation, and cartilage and bone erosion.[10]
-
Cancer: Syngeneic tumor models, such as the 4T1 breast cancer model in BALB/c mice, are suitable for evaluating the impact of PAD4 inhibition on tumor growth and metastasis.[8][12]
-
Sepsis: The cecal ligation and puncture (CLP) or fecal-induced peritonitis models in mice can be used to study the role of PAD4 and NETs in the systemic inflammatory response.[13]
This compound Formulation and Administration
-
Formulation: this compound should be formulated in a vehicle appropriate for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles include corn oil, carboxymethylcellulose (CMC), or a solution of DMSO, PEG300, and Tween 80. Vehicle toxicity should be assessed in a pilot study.
-
Dosing: A dose-response study should be conducted to determine the optimal therapeutic dose. Dosing may range from 10 to 50 mg/kg, administered once or twice daily, based on preliminary pharmacokinetic (PK) and pharmacodynamic (PD) data.[10][12]
Efficacy Endpoints and Assessment Protocols
-
Disease Induction: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
Treatment: Begin daily administration of this compound or vehicle at the onset of clinical signs.
-
Clinical Scoring: Monitor disease progression every other day by scoring paw swelling and erythema on a scale of 0-4 per paw (maximum score of 16 per mouse).
-
Histopathology: At the end of the study, collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis:
-
Serum Cytokines: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Citrullinated Proteins: Quantify levels of citrullinated histone H3 (citH3) in joint tissue lysates or serum via Western blot or ELISA.[9]
-
Anti-Citrullinated Protein Antibodies (ACPAs): Measure ACPA levels in serum using commercially available kits.
-
-
Tumor Implantation: Inject 4T1 cancer cells into the mammary fat pad of female BALB/c mice.
-
Treatment: Once tumors are palpable, randomize mice into treatment groups and begin administration of this compound or vehicle.
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Metastasis Assessment: At the study endpoint, harvest lungs and count metastatic nodules on the surface.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of NETs (e.g., citH3, myeloperoxidase) and immune cell infiltration.
-
Flow Cytometry: Analyze immune cell populations within the tumor microenvironment.
Pharmacodynamic (PD) Biomarker Assessment
PD biomarkers are crucial for confirming target engagement and understanding the mechanism of action of this compound in vivo.
-
Sample Collection: Collect blood (plasma) or tissue homogenates from treated and control animals at various time points after dosing.
-
Western Blot Analysis:
-
Separate proteins from lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody specific for citrullinated histone H3.
-
Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.
-
Normalize to total histone H3 or a loading control like GAPDH.
-
-
ELISA: Use a commercially available citH3 ELISA kit for quantitative analysis in plasma or tissue lysates.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Example of Dosing and Group Allocation
| Group | Treatment | Dose (mg/kg) | Route | Frequency | N (animals/group) |
| 1 | Vehicle | - | p.o. | BID | 10 |
| 2 | This compound | 10 | p.o. | BID | 10 |
| 3 | This compound | 30 | p.o. | BID | 10 |
| 4 | Positive Control | (e.g., Methotrexate) | i.p. | Q3D | 10 |
Table 2: Summary of Efficacy Endpoints in a CIA Model (Hypothetical Data)
| Treatment Group | Mean Arthritis Score (Day 21) | Histological Score (Inflammation) | Serum citH3 (ng/mL) |
| Vehicle | 10.5 ± 1.2 | 3.5 ± 0.4 | 50.2 ± 5.1 |
| This compound (10 mg/kg) | 6.2 ± 0.9 | 2.1 ± 0.3 | 25.8 ± 3.5 |
| This compound (30 mg/kg) | 3.1 ± 0.5 | 1.2 ± 0.2 | 10.5 ± 2.1 |
| Positive Control | 4.5 ± 0.7 | 1.8 ± 0.3** | 35.1 ± 4.2 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. |
Conclusion
This document provides a detailed framework for the in vivo assessment of the PAD4 inhibitor, this compound. By employing appropriate animal models, robust experimental protocols, and relevant pharmacodynamic markers, researchers can effectively evaluate the therapeutic potential of this compound. The successful inhibition of PAD4 activity, demonstrated by a reduction in disease-specific clinical signs and a decrease in biomarkers such as citrullinated histone H3, will provide strong evidence for its continued development.
References
- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. PAD4, Human Recombinant Peptidylarginine Deiminase-4 | Oxford Biomedical Research [oxfordbiomed.com]
- 8. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Potent Inhibitor of PAD4 Suppresses Histone Citrullination in Vitro and in Vivo - ACR Meeting Abstracts [acrabstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Impact of peptidylarginine deiminase 4 (PAD4) deficiency in a fecal-induced peritonitis model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PAD4-IN-4 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of proteins through a process called citrullination. In the context of oncology, PAD4 plays a multifaceted role in cancer progression, including the regulation of gene expression, apoptosis, and the formation of neutrophil extracellular traps (NETs), which can promote tumor growth and metastasis.[1][2][3][4][5] The overexpression of PAD4 has been observed in a variety of malignancies, making it a compelling target for therapeutic intervention.[2][5]
PAD4 inhibitors are a class of small molecules designed to block the enzymatic activity of PAD4.[6][7] By inhibiting PAD4, these compounds can modulate the tumor microenvironment, enhance anti-tumor immune responses, and potentially increase the efficacy of conventional chemotherapeutic agents.[1][5][8][9] Preclinical studies have demonstrated that PAD4 inhibition can lead to reduced tumor growth and metastasis.[8][10][11]
This document provides detailed application notes and protocols for the use of PAD4-IN-4, a representative potent and selective PAD4 inhibitor, in combination with standard chemotherapy regimens. The information herein is intended to guide researchers in designing and executing experiments to evaluate the synergistic potential of this combination therapy in various cancer models.
Disclaimer: "this compound" is used as a representative name for a potent and selective PAD4 inhibitor. The experimental data and protocols provided are based on published results for well-characterized PAD4 inhibitors such as GSK484, JBI-589, and YW3-56, and should be adapted for the specific inhibitor being used.
Data Presentation
Table 1: In Vitro Activity of Representative PAD4 Inhibitors
| Inhibitor | Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| GSK484 | PAD4 | 0.050 | - | Biochemical Assay | [6] |
| JTxPAD4i | PAD4 | 0.102 | - | Biochemical Assay | [12] |
| YW3-56 | PAD4 | ~2.5 | U2OS | Cytotoxicity Assay | [1] |
| Cl-amidine | pan-PAD | 5.9 (PAD4) | - | Biochemical Assay | [6] |
| PBA-modified PAD4 inhibitor | PAD4 | 1.94 | - | Colorimetric Assay | [11] |
Table 2: In Vivo Efficacy of PAD4 Inhibitors in Combination with Other Therapies
| Inhibitor | Cancer Model | Combination Agent | Key Findings | Reference |
| Novel Jubilant Therapeutics Inhibitor | Syngeneic mouse tumor models | Immune Checkpoint Blockade | Synergistic anti-tumor effect, reduced PMN-MDSCs, activated T cells. | [8][13] |
| YW3-56 | Mouse Sarcoma S-180 Xenograft | SAHA (HDAC inhibitor) | Additive effect in decreasing tumor growth. | [14] |
| GSK484 | Mammary carcinoma and pancreatic neuroendocrine tumors in mice | - | Reverted signs of kidney dysfunction associated with cancer. | [15] |
| PBA-modified PAD4 inhibitor | 4T1 breast cancer model | - | Significantly reduced tumor volume and prevented lung metastasis. | [11] |
Signaling Pathways
The inhibition of PAD4 can impact multiple signaling pathways implicated in cancer progression. A key mechanism is the prevention of NETosis, which reduces the pro-tumorigenic microenvironment. Furthermore, PAD4 inhibition can restore the expression of tumor suppressor genes and modulate immune cell function.
Caption: PAD4 Inhibition Signaling Cascade.
Experimental Protocols
In Vitro PAD4 Inhibition Assay
This protocol is for determining the IC50 of this compound using a fluorescence-based assay.
Materials:
-
Recombinant human PAD4 enzyme
-
PAD4 inhibitor (e.g., this compound)
-
Fluorescent PAD4 substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE, or a fluorescently labeled peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.6, 10 mM CaCl₂, 1 mM DTT)
-
Developer solution (if required by the kit)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant PAD4 enzyme to all wells except the negative control.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescent PAD4 substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding a stop solution or the developer, according to the manufacturer's instructions.
-
Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 405-415 nm excitation and 470-480 nm emission for ammonia-based assays).[16][17]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Caption: In Vitro PAD4 Inhibition Assay Workflow.
Cell-Based Assay for Combination Efficacy
This protocol assesses the synergistic effect of this compound and a chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., 4T1 breast cancer, A549 lung cancer)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., doxorubicin, cisplatin)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or white-walled microplates
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent, both alone and in combination, in cell culture medium.
-
Remove the old medium from the cells and add the media containing the different drug concentrations.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 values for each treatment and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Tumor Model for Combination Therapy
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with chemotherapy in a xenograft or syngeneic tumor model.
Materials:
-
Immunocompromised or immunocompetent mice (depending on the model)
-
Cancer cell line for tumor induction
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy alone, Combination).
-
Administer the treatments according to a predetermined schedule (e.g., daily, weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Measure the tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers like citrullinated histone H3).
-
Analyze the tumor growth inhibition for each treatment group and assess the statistical significance of the combination therapy compared to single agents.
Caption: In Vivo Combination Therapy Workflow.
References
- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy [mdpi.com]
- 2. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAD4 and Its Inhibitors in Cancer Progression and Prognosis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wistar.org [wistar.org]
- 9. researchgate.net [researchgate.net]
- 10. Highly-tumor-targeted PAD4 inhibitors with PBA modification inhibit tumors in vivo by specifically inhibiting the PAD4-H3cit-NETs pathway in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capital Medical University reports on first PAD4 inhibitors with PBA modification | BioWorld [bioworld.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological targeting of peptidylarginine deiminase 4 prevents cancer-associated kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Measuring Pad4-IN-4-Mediated Inhibition of Citrullinated Histone H3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the inhibition of citrullinated histone H3 (H3Cit) by the Peptidyl Arginine Deiminase 4 (PAD4) inhibitor, Pad4-IN-4. These guidelines are intended for professionals in research and drug development investigating the therapeutic potential of PAD4 inhibitors in diseases such as cancer and autoimmune disorders.
Introduction to PAD4 and Histone Citrullination
Peptidyl Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that plays a critical role in gene regulation and immune response by catalyzing the conversion of arginine residues on histones to citrulline.[1][2] This post-translational modification, known as citrullination, neutralizes the positive charge of histones, leading to chromatin decondensation.[3] This process is essential for the formation of neutrophil extracellular traps (NETs), a defense mechanism against pathogens.[4][5] However, aberrant PAD4 activity and the resulting hypercitrullination are implicated in the pathogenesis of various diseases, including rheumatoid arthritis and cancer.[1][5] Therefore, inhibitors of PAD4, such as this compound, are of significant interest as potential therapeutic agents. Measuring the extent to which these inhibitors can block the citrullination of histone H3 is a key step in their preclinical evaluation.
Quantitative Data Presentation
The efficacy of a PAD4 inhibitor is typically determined by its ability to reduce the levels of citrullinated histone H3 in a dose-dependent manner. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a key quantitative metric. While specific data for this compound is not publicly available, the following table illustrates the type of data that would be generated for a potent PAD4 inhibitor, based on a similar compound developed by Gilead Sciences.[1]
| Cell Type | Stimulation | Assay Method | Inhibitor EC50/IC50 | Reference |
| Human Primary Neutrophils | Calcium Ionophore | Cellomics Imaging | < 10 nM | [1] |
| HL-60 Cells | Calcium Ionophore | Cellomics Imaging | < 10 nM | [1] |
Signaling Pathway for PAD4 Activation and Histone Citrullination
The activation of PAD4 and subsequent citrullination of histone H3 is a tightly regulated process initiated by various cellular stimuli. Understanding this pathway is crucial for designing experiments to test PAD4 inhibitors.
Experimental Protocols
Accurate measurement of this compound-mediated inhibition of histone H3 citrullination can be achieved through various immunoassays. The two most common methods, Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA), are detailed below.
Experimental Workflow
The general workflow for assessing a PAD4 inhibitor's effect on histone H3 citrullination involves cell culture, stimulation to induce PAD4 activity, treatment with the inhibitor, and subsequent detection of citrullinated histone H3.
Protocol 1: Western Blot for Citrullinated Histone H3
This protocol allows for the semi-quantitative detection of H3Cit in cell lysates.
Materials:
-
Neutrophils or HL-60 cells
-
This compound
-
Calcium Ionophore (e.g., A23187)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15% acrylamide (B121943) recommended for histone resolution)
-
Nitrocellulose or PVDF membrane (0.2 µm pore size recommended)[6]
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Anti-citrullinated Histone H3 (e.g., Abcam ab5103, 1:1000 dilution)[7]
-
Loading Control Primary Antibody: Anti-Histone H3 or Anti-β-actin (1:5000 dilution)[7]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate neutrophils or differentiated HL-60 cells at a suitable density.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour.
-
Stimulate the cells with a calcium ionophore (e.g., 4 µM A23187) for 2-4 hours to induce histone citrullination.[8]
-
-
Protein Extraction:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 10-20 µg) per lane on a 15% SDS-PAGE gel.
-
Transfer the separated proteins to a 0.2 µm nitrocellulose or PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-citrullinated Histone H3 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., total Histone H3 or β-actin) to ensure equal loading.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the H3Cit signal to the loading control.
-
Protocol 2: ELISA for Citrullinated Histone H3
This protocol provides a quantitative measurement of H3Cit levels and is suitable for high-throughput screening of inhibitors. Several commercial kits are available (e.g., from Cayman Chemical, EpigenTek). The following is a general protocol.[9][10]
Materials:
-
Cell lysates or plasma/serum samples
-
Citrullinated Histone H3 ELISA Kit (containing capture antibody, detection antibody, HRP-conjugate, standards, and substrate)
-
96-well microplate reader
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described in the Western Blot protocol. Alternatively, histone extracts can be prepared.
-
If using plasma or serum, collect blood with EDTA or heparin and centrifuge to separate the plasma/serum. Samples may require dilution in the assay buffer.[10]
-
-
ELISA Procedure (example based on a sandwich ELISA):
-
Add the capture antibody (e.g., anti-Histone H3) to the wells of the microplate and incubate.
-
Wash the wells to remove unbound antibody.
-
Add standards and samples (in duplicate or triplicate) to the wells and incubate.
-
Wash the wells to remove unbound proteins.
-
Add the detection antibody (anti-citrullinated Histone H3) and incubate.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until color develops.
-
Add the stop solution to quench the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of citrullinated Histone H3 in the samples by interpolating their absorbance values on the standard curve.
-
Plot the H3Cit concentration against the log of the this compound concentration to determine the IC50 value.
-
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively measure the inhibitory activity of this compound on histone H3 citrullination. By employing these standardized methods, researchers can obtain reliable and reproducible data to advance the development of PAD4 inhibitors as novel therapeutics for a range of diseases.
References
- 1. A Potent Inhibitor of PAD4 Suppresses Histone Citrullination in Vitro and in Vivo - ACR Meeting Abstracts [acrabstracts.org]
- 2. Human PAD4 regulates histone arginine methylation levels via demethylimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of PAD4 in NET formation [vtechworks.lib.vt.edu]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 7. Quantification of Citrullinated Histone H3 Bound DNA for Detection of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epigentek.com [epigentek.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pad4-IN-4 Insolubility
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing insolubility issues with Pad4-IN-4 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous experimental buffer (e.g., PBS, cell culture media). What is the recommended procedure for solubilization?
A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its likely hydrophobic nature, a common characteristic of small molecule inhibitors. The correct procedure is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose.[1][2][3]
Q2: I've dissolved this compound in DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. Why is this happening and how can I prevent it?
A2: This precipitation, often called "crashing out," occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit.[1][2][4] The abrupt change in solvent polarity from a high percentage of organic solvent to a predominantly aqueous environment causes the compound to fall out of solution. Several strategies can mitigate this issue:
-
Lower the Final Concentration: The most direct approach is to reduce the final working concentration of this compound in your assay.[1][2]
-
Optimize Co-solvent Percentage: Maintain a small percentage of the organic solvent (e.g., 0.1-1% DMSO) in the final aqueous solution, if your experimental system can tolerate it.[1]
-
Use a Surfactant: The addition of a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to maintain the inhibitor's solubility.[2]
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonication bath can help dissolve small precipitates that form upon dilution.[1][4]
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To ensure the stability and effectiveness of this compound, proper handling and storage are crucial.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in a high-purity, anhydrous organic solvent like DMSO.[1][3] Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming.[1]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -20°C or -80°C.[1][2]
Q4: My experimental results with this compound are inconsistent. Could this be related to solubility issues?
A4: Yes, inconsistent results are a common consequence of poor compound solubility.[1][2] If this compound is not fully dissolved or precipitates during the experiment, the actual concentration of the inhibitor in your assay will be lower and more variable than intended. Always visually inspect your solutions for any signs of precipitation before and during your experiments. Preparing fresh dilutions for each experiment is also recommended.[1][2]
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | The compound has low aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO first.[1][3] |
| Precipitation occurs immediately upon dilution of the DMSO stock into aqueous buffer. | The final concentration exceeds the aqueous solubility limit of this compound. | Decrease the final working concentration of the inhibitor. Increase the percentage of co-solvent (e.g., DMSO) in the final solution if the experiment allows.[1] |
| The solution becomes cloudy over time during the experiment. | The compound is slowly precipitating out of solution due to instability at that concentration or temperature. | Prepare fresh dilutions immediately before each experiment. Consider adding a surfactant like Tween-20 to the aqueous buffer.[1][2] |
| Inconsistent or not reproducible experimental results. | Incomplete dissolution or precipitation of this compound, leading to an inaccurate effective concentration. | Ensure the stock solution is fully dissolved before use. Visually inspect for any precipitate before and after the experiment. Prepare fresh dilutions for each experiment.[1][2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a small amount of this compound powder.
-
Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C to minimize freeze-thaw cycles.[2]
Protocol for Diluting this compound Stock Solution into Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (Optional but Recommended): If a very low final concentration is required, perform serial dilutions of the DMSO stock in DMSO first.
-
Dilution into Aqueous Buffer: Add the required volume of the this compound stock solution to your pre-warmed (if applicable) aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing or mixing to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness.
Visualizing Key Processes
PAD4 Signaling Pathway and Inhibition
Peptidylarginine deiminase 4 (PAD4) is an enzyme that catalyzes the conversion of arginine residues on proteins to citrulline, a process called citrullination.[5][6] This post-translational modification is crucial in various biological processes, including the formation of Neutrophil Extracellular Traps (NETs) as part of the innate immune response.[7][8] Dysregulated PAD4 activity is implicated in several diseases, including rheumatoid arthritis and cancer.[6][9] this compound acts as an inhibitor of this process.
Caption: PAD4 activation by inflammatory stimuli leads to NET formation, a process blocked by this compound.
Experimental Workflow for Troubleshooting Insolubility
This workflow provides a logical sequence of steps to address the insolubility of this compound.
Caption: A systematic workflow for addressing this compound insolubility in aqueous buffers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PAD4, Human Recombinant Peptidylarginine Deiminase-4 | Oxford Biomedical Research [oxfordbiomed.com]
- 6. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. rupress.org [rupress.org]
- 8. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Pad4-IN-4 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming potential resistance to Pad4-IN-4, a PAD4 inhibitor, in cancer cell lines.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a small molecule inhibitor of Peptidyl Arginine Deiminase 4 (PAD4). PAD4 is an enzyme that catalyzes the conversion of arginine residues in proteins to citrulline. This post-translational modification, known as citrullination or deimination, plays a role in various cellular processes, including gene regulation and the formation of neutrophil extracellular traps (NETs).[1][2][3][4][5] In cancer, PAD4 activity has been implicated in promoting tumor growth and metastasis.[6] this compound works by binding to the PAD4 enzyme, blocking its catalytic activity and thereby preventing protein citrullination.[4]
2. My cancer cell line is not responding to this compound treatment. What are the possible reasons?
Lack of response to this compound can be attributed to several factors:
-
Low or absent PAD4 expression: The target protein, PAD4, may not be expressed at sufficient levels in your cancer cell line for the inhibitor to exert a significant effect.
-
Intrinsic resistance: The cancer cells may possess inherent mechanisms that make them resistant to PAD4 inhibition.
-
Acquired resistance: The cancer cells may have developed resistance following initial exposure to the inhibitor.
-
Experimental issues: Problems with the compound's stability, concentration, or the experimental setup can also lead to a lack of observed effect.
3. How can I confirm that this compound is active and targeting PAD4 in my cells?
To confirm the activity of this compound, you can perform the following experiments:
-
Western Blot for Citrullinated Proteins: A successful inhibition of PAD4 should lead to a decrease in the overall levels of citrullinated proteins. You can probe whole-cell lysates with an anti-citrulline antibody. A reduction in the citrullination of known PAD4 substrates, like histone H3, is a strong indicator of target engagement.
-
PAD4 Activity Assay: You can measure the enzymatic activity of PAD4 in cell lysates treated with this compound compared to untreated controls. A decrease in activity in the treated samples would confirm the inhibitor's efficacy.
Troubleshooting Guide: Overcoming Resistance to this compound
This guide provides a structured approach to troubleshooting resistance to this compound.
Problem 1: No significant decrease in cell viability or desired phenotype upon this compound treatment.
| Possible Cause | Suggested Solution |
| 1.1. Low or absent PAD4 expression in the cancer cell line. | 1.1.1. Verify PAD4 expression: Check the protein and mRNA levels of PAD4 in your cell line using Western Blot and RT-qPCR, respectively. Compare with a positive control cell line known to express PAD4. 1.1.2. Select a different cell line: If PAD4 expression is confirmed to be low or absent, consider using a different cancer cell line with higher endogenous PAD4 levels. |
| 1.2. This compound is inactive or used at a suboptimal concentration. | 1.2.1. Confirm compound integrity: Ensure the proper storage and handling of this compound to prevent degradation. 1.2.2. Perform a dose-response curve: Treat cells with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the optimal effective dose (IC50) for your specific cell line. 1.2.3. Check for off-target effects: At high concentrations, some inhibitors may exhibit off-target effects. Correlate the phenotypic observations with direct measures of PAD4 inhibition.[7] |
| 1.3. Insufficient treatment duration. | 1.3.1. Perform a time-course experiment: Treat cells with this compound for different durations (e.g., 24, 48, 72 hours) to identify the optimal treatment time for observing the desired effect. |
| 1.4. Acquired resistance to this compound. | 1.4.1. Investigate mechanisms of resistance: Proceed to the "Investigating Mechanisms of Acquired Resistance" section below. |
Problem 2: Initial response to this compound is observed, but cells develop resistance over time.
This scenario suggests the development of acquired resistance. The following table outlines potential mechanisms and how to investigate them.
| Potential Mechanism of Acquired Resistance | Experimental Approach to Investigate | Potential Strategy to Overcome |
| 2.1. Upregulation of drug efflux pumps. | 2.1.1. RT-qPCR and Western Blot: Analyze the expression of common multidrug resistance (MDR) transporters like ABCB1 (MDR1) and ABCG2 (BCRP) in resistant versus sensitive cells.[8][9][10][11][12] 2.1.2. Efflux pump activity assay: Use fluorescent substrates of these pumps (e.g., rhodamine 123 for ABCB1) to measure their activity. | 2.1.3. Co-treatment with efflux pump inhibitors: Use known inhibitors of the identified efflux pumps (e.g., verapamil (B1683045) for ABCB1) in combination with this compound to see if sensitivity is restored. |
| 2.2. Mutations in the PADI4 gene. | 2.2.1. DNA sequencing: Sequence the coding region of the PADI4 gene in resistant cells to identify potential mutations in the drug-binding site or regions affecting protein conformation. | 2.2.2. Use of alternative PAD4 inhibitors: If a specific mutation confers resistance to this compound, other PAD4 inhibitors with different binding modes might still be effective. |
| 2.3. Activation of compensatory signaling pathways. | 2.3.1. Phospho-proteomic/Kinome profiling: Compare the phosphorylation status of key signaling proteins in resistant and sensitive cells to identify upregulated survival pathways (e.g., PI3K/Akt, MAPK). 2.3.2. Western Blot analysis: Validate the activation of specific pathways identified in the profiling. | 2.3.3. Combination therapy: Combine this compound with inhibitors of the identified compensatory pathways to achieve a synergistic effect. |
| 2.4. Altered subcellular localization of PAD4. | 2.4.1. Immunofluorescence and cellular fractionation: Compare the subcellular localization of PAD4 (e.g., nucleus vs. cytoplasm) in resistant and sensitive cells.[13][14][15][16] | 2.4.2. Investigate mechanisms of altered localization: Explore potential changes in nuclear import/export machinery. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[17][18][19]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO used to dissolve the inhibitor).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for PAD4 and Citrullinated Proteins
This protocol allows for the detection of PAD4 protein levels and the overall citrullination status within the cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PAD4, anti-pan-citrulline, anti-citrullinated histone H3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound as desired.
-
Wash cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
PAD4 Activity Assay (Fluorometric)
This assay measures the enzymatic activity of PAD4 in cell lysates.[20][21][22][23]
Materials:
-
96-well black plates
-
Cell lysate
-
PAD4 assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM CaCl2, 1 mM DTT)
-
PAD4 substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE)
-
Developer solution (specific to the kit used)
Procedure (based on commercially available kits):
-
Prepare cell lysates from treated and untreated cells.
-
In a 96-well plate, add the cell lysate to the assay buffer.
-
Add the PAD4 substrate to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a developer solution.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Calculate PAD4 activity based on the change in fluorescence compared to a standard curve.
Immunofluorescence for PAD4 Subcellular Localization
This protocol allows for the visualization of PAD4 localization within the cell.[13][14][15][16][24]
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-PAD4
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Seed cells on coverslips in a multi-well plate and treat as desired.
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block with blocking solution for 30 minutes.
-
Incubate with the primary anti-PAD4 antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Visualizations
Caption: PAD4 signaling pathway in cancer and the inhibitory action of this compound.
Caption: General experimental workflow for troubleshooting this compound resistance.
Caption: Logical workflow for investigating mechanisms of acquired resistance to this compound.
References
- 1. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy [mdpi.com]
- 3. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efflux-Mediated Drug Resistance in Bacteria: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 10. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multidrug efflux pumps as main players in intrinsic and acquired resistance to antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multidrug-resistance efflux pumps - not just for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigating the cell membrane localization of PADI4 in breast cancer cells and inhibition of anti-PADI4 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. ijbs.com [ijbs.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
- 23. caymanchem.com [caymanchem.com]
- 24. scbt.com [scbt.com]
Technical Support Center: Improving the Oral Bioavailability of PAD4-IN-4
This technical support center is designed for researchers, scientists, and drug development professionals who are working with PAD4-IN-4 and encountering challenges with its oral bioavailability. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you address these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is highly potent in in-vitro assays but shows poor efficacy in my animal models when administered orally. What is the likely cause?
A1: A significant discrepancy between in-vitro potency and in-vivo efficacy for an orally administered compound like this compound is often due to poor oral bioavailability. For a drug to be effective after oral administration, it must first dissolve in the gastrointestinal (GI) fluids and then permeate the intestinal membrane to reach systemic circulation.[1][2][3][4] The primary reasons for poor oral bioavailability are typically low aqueous solubility and/or low intestinal permeability.[1][4] It is also possible that the compound is being rapidly metabolized in the gut wall or liver (first-pass metabolism) before it can reach the systemic circulation.[5]
Q2: What are the first steps I should take to investigate the poor oral bioavailability of this compound?
A2: The initial steps should focus on characterizing the physicochemical and biopharmaceutical properties of this compound. This will help you diagnose the root cause of the poor bioavailability. Key initial experiments include:
-
Aqueous Solubility Measurement: Determine the solubility of this compound in buffers at different pH values that are representative of the GI tract (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine).
-
In-Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[6][7][8][9]
-
LogP/LogD Determination: The lipophilicity of the compound will influence both its solubility and permeability.
The results of these initial assessments will help you classify your compound according to the Biopharmaceutics Classification System (BCS) and guide your strategy for improving its bioavailability.
Q3: My in-vitro data suggests this compound has high permeability but low solubility. What strategies can I employ to improve its oral absorption?
A3: For compounds with high permeability but low solubility (BCS Class II), the primary goal is to enhance the dissolution rate and/or the concentration of the drug in the GI tract.[4] Several formulation strategies can be effective:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can lead to a faster dissolution rate.[10]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous form within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[1][10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubility of lipophilic drugs and facilitate their absorption through lipid absorption pathways.[1][10]
-
Co-crystals: Forming a co-crystal of this compound with a non-toxic co-former can alter the crystal packing and improve its solubility.[1]
Q4: What is a prodrug approach, and could it be useful for improving the bioavailability of this compound?
A4: A prodrug is an inactive derivative of a drug molecule that is converted into the active parent drug in the body.[11] This approach can be very effective for overcoming bioavailability challenges.[12][13] For this compound, a prodrug strategy could be designed to:
-
Increase Aqueous Solubility: Attaching a hydrophilic moiety (e.g., a phosphate (B84403) or an amino acid) could improve solubility in the GI fluids.[14][15]
-
Enhance Permeability: Covalently linking a lipophilic group can increase the passive diffusion of the molecule across the intestinal membrane.[11][13]
-
Target Transporters: Conjugating the drug to a ligand for a specific uptake transporter in the gut (e.g., an amino acid to target peptide transporters) can enhance its absorption.[11][14]
The ideal prodrug should be stable in the GI tract but readily cleaved to release the active this compound once absorbed.[14]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable steps to resolve them.
Issue 1: High variability in the plasma concentrations of this compound in my animal studies.
-
Potential Causes:
-
Poor and variable dissolution: If this compound does not dissolve consistently in the GI tract, its absorption will be erratic.[16]
-
Food effects: The presence or absence of food can significantly impact the GI environment and, consequently, drug absorption.[16]
-
Variable first-pass metabolism: Differences in metabolic enzyme activity between individual animals can lead to inconsistent levels of the drug reaching systemic circulation.[16]
-
Inconsistent dosing: Inaccurate oral gavage technique can lead to variability in the administered dose.
-
-
Troubleshooting Steps:
-
Standardize feeding conditions: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet.[16]
-
Improve formulation: Use a formulation strategy that enhances solubility and dissolution to minimize this as a source of variability. A solution formulation is ideal if achievable.
-
Refine dosing technique: Ensure all personnel are properly trained in oral gavage to ensure accurate and consistent administration.
-
Increase sample size: A larger number of animals per group can help to statistically manage high variability.[16]
-
Issue 2: this compound shows good permeability in the Caco-2 assay, but oral bioavailability in rats is still very low.
-
Potential Causes:
-
Poor solubility and dissolution: Even with high permeability, if the compound does not dissolve in the GI fluids, it cannot be absorbed. This is a common scenario for BCS Class II compounds.
-
High first-pass metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches the systemic circulation.
-
Efflux by transporters not expressed in Caco-2 cells: While Caco-2 cells express P-gp, they may not express other transporters that could be limiting the absorption of your compound in vivo.
-
-
Troubleshooting Steps:
-
Focus on solubility enhancement: Implement formulation strategies such as amorphous solid dispersions or lipid-based formulations to improve dissolution.
-
Investigate metabolism: Conduct in-vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound. If metabolism is high, a prodrug approach to mask the metabolic site could be considered.
-
Consider a different in-vitro model: If efflux is suspected to be the issue, other cell lines or in-situ intestinal perfusion models could provide more insight.
-
Data Presentation
Table 1: Illustrative Physicochemical and Biopharmaceutical Properties of this compound
| Parameter | Value | Implication for Oral Bioavailability |
| Molecular Weight | > 500 g/mol | May have reduced passive permeability ("Beyond Rule of 5") |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Very low solubility will likely limit dissolution and absorption |
| Caco-2 Permeability (Papp A-B) | > 10 x 10⁻⁶ cm/s | High permeability suggests the compound can cross the intestinal barrier if it is in solution |
| Efflux Ratio (Papp B-A / Papp A-B) | > 2 | Suggests the compound is a substrate for efflux transporters like P-gp |
| LogP | > 4 | High lipophilicity may contribute to poor aqueous solubility |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats with Different Formulations
| Formulation | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Oral Bioavailability (F%) |
| Aqueous Suspension | 10 | 50 | 2.0 | 200 | < 5% |
| Micronized Suspension | 10 | 150 | 1.5 | 600 | ~10% |
| Amorphous Solid Dispersion | 10 | 400 | 1.0 | 2000 | ~35% |
| SEDDS | 10 | 600 | 1.0 | 3500 | ~60% |
| Prodrug in Solution | 10 | 800 | 0.5 | 4500 | ~75% |
Note: The data presented in these tables is for illustrative purposes to demonstrate potential outcomes and should not be considered as actual experimental results for this compound.
Experimental Protocols
Protocol 1: In-Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment (Apical to Basolateral):
-
The culture medium in the apical (A) and basolateral (B) chambers is replaced with transport buffer.
-
A solution of this compound at a known concentration is added to the apical chamber.
-
Samples are taken from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the samples is determined by LC-MS/MS.
-
-
Efflux Assessment (Basolateral to Apical):
-
The experiment is repeated, but the this compound solution is added to the basolateral chamber, and samples are taken from the apical chamber.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.[6]
-
Protocol 2: In-Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound following oral administration.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are used. The animals are fasted overnight before the experiment with free access to water.[16][17]
-
Formulation Preparation: The desired formulation of this compound (e.g., aqueous suspension, solid dispersion, SEDDS) is prepared on the day of dosing.
-
Dose Administration:
-
Oral (PO) Group: this compound is administered to a group of rats via oral gavage at a specific dose.
-
Intravenous (IV) Group: For bioavailability calculation, another group of rats receives this compound via intravenous injection (e.g., into the tail vein).
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[17]
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant and centrifuged to separate the plasma. The plasma is stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.[18]
-
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time profiles for both the PO and IV groups.
-
The oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.[19]
-
Mandatory Visualizations
Caption: The signaling pathway of PAD4 and the inhibitory action of this compound.
Caption: Experimental workflow for improving the oral bioavailability of this compound.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nuvisan.com [nuvisan.com]
- 7. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. upm-inc.com [upm-inc.com]
- 11. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipidic prodrug approach for improved oral drug delivery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Refining Treatment Schedules for PAD4 Inhibitors
Welcome to the technical support center for researchers utilizing Peptidylarginine Deiminase 4 (PAD4) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental design and achieve maximum efficacy with PAD4 inhibitors. The information provided here is broadly applicable to selective PAD4 inhibitors and uses commercially available compounds as examples.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PAD4 inhibitors?
A1: PAD4 is a calcium-dependent enzyme that converts arginine residues on proteins to citrulline.[1][2][3] This post-translational modification, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes.[4] In the nucleus, PAD4 citrullinates histones, leading to chromatin decondensation.[5][6] This is a key step in the formation of Neutrophil Extracellular Traps (NETs), which are involved in the innate immune response but also implicated in autoimmune diseases and cancer.[2][6][7] PAD4 inhibitors work by binding to the active site of the PAD4 enzyme, blocking its catalytic activity and thereby preventing protein citrullination.[4]
Q2: How do I determine the optimal concentration of a PAD4 inhibitor for my in vitro experiments?
A2: The optimal concentration of a PAD4 inhibitor depends on the specific compound, the cell type being used, and the experimental endpoint. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific assay. Start with a broad range of concentrations based on the manufacturer's datasheet or published literature for the specific inhibitor. For example, the PAD4 inhibitor GSK484 has been shown to inhibit NET formation in neutrophils at concentrations in the nanomolar to low micromolar range.
Q3: My PAD4 inhibitor does not seem to be working. What are some potential reasons?
A3: There are several potential reasons for a lack of efficacy. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common problems include incorrect inhibitor concentration, issues with inhibitor stability and solubility, cell health problems, or inappropriate assay conditions.
Q4: Can PAD4 inhibitors be used in vivo?
A4: Yes, several PAD4 inhibitors have been evaluated in preclinical animal models for various diseases, including rheumatoid arthritis and cancer.[8][9] The appropriate dose, route of administration, and treatment schedule will depend on the specific inhibitor's pharmacokinetic and pharmacodynamic properties. It is crucial to consult published studies or conduct preliminary toxicity and efficacy studies to determine the optimal in vivo dosing regimen. For instance, the selective PAD4 inhibitor GSK199 has been administered daily in a murine collagen-induced arthritis model.[8][10]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with PAD4 inhibitors.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of PAD4 activity | Incorrect Inhibitor Concentration: The concentration may be too low to elicit a response or too high, leading to off-target effects. | Perform a dose-response experiment to determine the optimal concentration range and IC50 for your specific assay and cell type. |
| Inhibitor Instability/Degradation: The inhibitor may have degraded due to improper storage or handling. | Store the inhibitor according to the manufacturer's instructions, typically desiccated and protected from light at -20°C or -80°C. Prepare fresh working solutions for each experiment from a frozen stock. | |
| Poor Inhibitor Solubility: The inhibitor may not be fully dissolved in the experimental media, leading to a lower effective concentration. | Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your culture media. Check the manufacturer's datasheet for solubility information. The final solvent concentration in the culture media should be kept low (typically <0.1%) and consistent across all experimental groups, including vehicle controls. | |
| Cell Health Issues: Cells may be unhealthy, leading to variable responses. | Regularly check cell viability and morphology. Ensure cells are not overgrown and are in the logarithmic growth phase when starting the experiment. | |
| Assay Conditions: The assay may not be optimized for detecting PAD4 inhibition. | Verify that your assay is sensitive enough to detect changes in citrullination. This may involve optimizing antibody concentrations for western blotting or ELISA, or adjusting incubation times. Ensure that the calcium concentration in your assay buffer is sufficient for PAD4 activity, as PAD4 is a calcium-dependent enzyme.[1] | |
| High background in citrullination assays (Western Blot/ELISA) | Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. | Optimize antibody concentrations and blocking conditions. Include appropriate controls, such as isotype controls or cells not expressing PAD4. |
| Endogenous citrullination: Some level of citrullination may be present at baseline in your cells. | Establish a baseline level of citrullination in your untreated control samples. This will allow you to accurately quantify the reduction in citrullination upon inhibitor treatment. | |
| Observed cytotoxicity at effective concentrations | Off-target effects: The inhibitor may be affecting other cellular processes at higher concentrations. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to determine the cytotoxic concentration range of the inhibitor. Aim to use the lowest effective concentration that does not significantly impact cell viability. |
| Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells at the concentration used. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Include a vehicle control with the same solvent concentration as your treated samples. |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the efficacy of PAD4 inhibitors.
Protocol 1: In Vitro PAD4 Inhibition Assay (Ammonia Release Assay)
This assay measures the enzymatic activity of PAD4 by detecting the release of ammonia (B1221849), a byproduct of the citrullination reaction.[11]
Materials:
-
Recombinant human PAD4 enzyme
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
PAD4 Inhibitor (e.g., GSK484) and DMSO (vehicle)
-
Ammonia detection reagent kit
-
384-well plate
Procedure:
-
Prepare a serial dilution of the PAD4 inhibitor in DMSO.
-
In a 384-well plate, add the PAD4 inhibitor dilutions or DMSO vehicle to the assay buffer.
-
Add recombinant PAD4 enzyme to each well and pre-incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding the BAEE substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ammonia produced using an ammonia detection reagent kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Histone H3 Citrullination
This protocol is used to assess the inhibition of histone citrullination in cells treated with a PAD4 inhibitor.
Materials:
-
Cell line of interest (e.g., HL-60 cells differentiated into neutrophil-like cells)
-
Cell culture medium and supplements
-
PAD4 inhibitor and DMSO (vehicle)
-
NETosis-inducing agent (e.g., Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore A23187)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-citrullinated Histone H3 (CitH3) and a loading control (e.g., anti-Histone H3 or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the PAD4 inhibitor or DMSO vehicle for a specified time (e.g., 1-2 hours).
-
Induce NETosis by adding the stimulating agent (e.g., PMA) and incubate for the desired time (e.g., 2-4 hours).
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CitH3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize the data.
Visualizations
Signaling Pathway of PAD4 in NETosis
Caption: Signaling cascade of PAD4 activation leading to NET formation.
Experimental Workflow for Evaluating PAD4 Inhibitors
Caption: A logical workflow for the preclinical evaluation of a PAD4 inhibitor.
Troubleshooting Logic for Lack of PAD4 Inhibition
Caption: A decision tree for troubleshooting failed PAD4 inhibition experiments.
References
- 1. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.escholarship.umassmed.edu]
- 3. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. PAD4, Human Recombinant Peptidylarginine Deiminase-4 | Oxford Biomedical Research [oxfordbiomed.com]
- 6. rupress.org [rupress.org]
- 7. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jubilant Therapeutics Inc.'s Selective, Orally Administered PAD4 Inhibitor Demonstrates Activity in Rheumatoid Arthritis Preclinical Models [prnewswire.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pad4-IN-4 and Related PAD4 Inhibitors
This guide is intended for researchers, scientists, and drug development professionals using PAD4 inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of a PAD4 inhibitor?
A: Proper storage of the solid compound is crucial for its long-term stability. For optimal preservation of integrity, it is recommended to store the powdered form of most small molecule inhibitors at -20°C for up to three years or at 4°C for up to two years.[1] Always refer to the product-specific data sheet for the most accurate storage recommendations.[2] It is also advisable to keep the compound in a desiccated environment to prevent hydration.[1]
Q2: What is the best way to prepare and store stock solutions of PAD4 inhibitors?
A: The majority of PAD4 inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] To prepare a stock solution, it is recommended to add the solvent directly to the vial for quantities of 10 mg or less.[2] For larger quantities, it is best to weigh out the desired amount for immediate use.[2] Once prepared, stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1][2] Use vials with tightly sealed caps (B75204) to prevent evaporation of the solvent.[1]
Q3: My PAD4 inhibitor precipitated out of solution when I diluted it in my aqueous assay buffer. What should I do?
A: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules. Here are several troubleshooting steps:
-
Lower the Final Concentration: The compound may have surpassed its solubility limit in the aqueous buffer. Attempt to use a lower final concentration in your experiment.[1]
-
Adjust the pH: The solubility of some compounds can be dependent on the pH of the buffer.[1] Experiment with slight adjustments to the pH of your assay buffer to see if it improves solubility.
-
Use a Co-solvent: In some instances, the use of a co-solvent in your final dilution can help to maintain the solubility of the inhibitor. However, be mindful of the potential effects of the co-solvent on your experimental system.[1]
-
Prepare Fresh Dilutions: Do not use a solution that has already precipitated. It is recommended to prepare fresh dilutions from your stock solution for each experiment.[1]
Q4: What is the maximum recommended concentration of DMSO for my cell-based assays?
A: The tolerance to DMSO can vary between different cell lines. As a general guideline, a final DMSO concentration of less than 0.1% is typically considered safe for most cell lines.[1] Concentrations between 0.1% and 0.5% are often tolerated by more robust cell lines.[1] It is highly recommended to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible results | - Degradation of the inhibitor due to improper storage or multiple freeze-thaw cycles of the stock solution.- Inaccurate pipetting of the inhibitor or other reagents. | - Aliquot stock solutions into single-use volumes and store at -80°C.[1][2]- Prepare fresh dilutions for each experiment.- Calibrate pipettes regularly. |
| No inhibitory effect observed | - Incorrect concentration of the inhibitor being used.- The inhibitor has degraded.- The PAD4 enzyme is inactive. | - Perform a dose-response experiment to determine the optimal concentration.- Use a fresh aliquot of the inhibitor.- Verify the activity of the PAD4 enzyme using a known substrate and/or control inhibitor. |
| High background signal in the assay | - Autofluorescence of the compound.- Non-specific binding of the inhibitor. | - Measure the fluorescence of the compound alone in the assay buffer.- Include appropriate controls, such as a no-enzyme control. |
| Cell toxicity observed | - The concentration of the inhibitor is too high.- The concentration of the solvent (e.g., DMSO) is too high. | - Determine the cytotoxic concentration of the inhibitor using a cell viability assay.- Ensure the final DMSO concentration is within the tolerated range for your cell line (typically <0.5%).[1] |
Quantitative Data
The following table provides a summary of the inhibitory concentrations (IC50) for several known PAD4 inhibitors. This data is for comparative purposes and the specific IC50 for any given inhibitor should be determined experimentally.
| Inhibitor | IC50 (µM) | Target | Notes |
| Cl-amidine | 1.9 - 22 | Pan-PAD | An irreversible haloacetamidine compound.[3] |
| GSK199 | 0.2 | PAD4-specific | A potent and selective reversible inhibitor.[3] |
| GSK484 | 0.05 | PAD4-specific | A highly potent PAD4-specific inhibitor.[3] |
| JBI-589 | 0.122 | PAD4-specific | A highly selective PAD4 inhibitor.[4] |
| Chlortetracycline | 100 | PAD4 | A reversible, non-competitive inhibitor.[3] |
| Minocycline | 620 | PAD4 | A reversible inhibitor. |
Experimental Protocols
Protocol 1: Determination of PAD4 Inhibitor IC50 using a Fluorescence-Based Assay
This protocol is adapted from a general method for assessing PAD4 activity and can be used to determine the half-maximal inhibitory concentration (IC50) of a test compound.[5]
Materials:
-
Recombinant human PAD4 enzyme
-
PAD4 inhibitor stock solution (in DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT)
-
PAD4 substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE)
-
Detection reagent (specific to the assay method)
-
384-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the PAD4 inhibitor in DMSO.
-
Assay Plate Preparation:
-
Inhibitor Wells: Add a small volume (e.g., 5 µL) of each inhibitor dilution to triplicate wells.[6]
-
100% Activity Wells: Add the same volume of DMSO (vehicle control) to triplicate wells.[6]
-
Background Wells: Add assay buffer instead of the enzyme to triplicate wells containing the highest concentration of the inhibitor and the vehicle control.[6]
-
-
Enzyme Addition: Add a solution of recombinant PAD4 in assay buffer to the inhibitor and 100% activity wells.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the PAD4 substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Fluorescence Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the average background fluorescence from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
-
Protocol 2: Assessing the Stability of a PAD4 Inhibitor in Solution
This protocol provides a general method to evaluate the stability of a PAD4 inhibitor in a specific solution over time.
Materials:
-
PAD4 inhibitor stock solution
-
Desired buffer (e.g., cell culture medium, assay buffer)
-
Quenching solvent (e.g., cold acetonitrile (B52724) or methanol)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare Initial Sample (T=0): Prepare a solution of the inhibitor in the desired buffer at the final working concentration. Immediately quench a portion of this solution by adding an equal volume of cold organic solvent. This will serve as the baseline (T=0) sample.[1]
-
Incubate Samples: Incubate the remaining solution at the desired temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and quench it with the cold organic solvent.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated proteins or salts.
-
Analysis: Analyze the supernatant of each time point sample, including the T=0 sample, using a suitable analytical method like HPLC or LC-MS to quantify the amount of the inhibitor remaining.
-
Data Analysis: Plot the percentage of the inhibitor remaining versus time to determine its stability in the chosen solution.
Visualizations
PAD4 Signaling Pathway in Neutrophil Extracellular Trap (NET) Formation
Caption: PAD4 activation and its role in NETosis.
Experimental Workflow for Testing PAD4 Inhibitors
Caption: General workflow for evaluating PAD4 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence-based Monitoring of PAD4 Activity via a Pro-fluorescence Substrate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
PAD4-IN-4 Target Engagement in Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of PAD4-IN-4 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PAD4, and how does this compound inhibit it?
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on proteins to citrulline, a post-translational modification known as citrullination or deimination.[1][2] This process leads to the loss of a positive charge on the protein, which can alter its structure and function.[3] A key substrate of PAD4 in the nucleus is histone H3.[3][4] Citrullination of histone H3 by PAD4 is associated with chromatin decondensation and the formation of neutrophil extracellular traps (NETs), a process implicated in various inflammatory and autoimmune diseases.[5][6][7] this compound is an inhibitor that targets the enzymatic activity of PAD4, thereby preventing the citrullination of its substrates.
Q2: What are the most common methods to confirm this compound target engagement in cells?
There are several robust methods to confirm that this compound is engaging its target, PAD4, within a cellular environment. The primary approaches include:
-
Measuring downstream substrate modification: Assessing the levels of citrullinated proteins, particularly histone H3 (H3Cit), is a direct readout of PAD4 activity.[4]
-
Directly labeling the active enzyme: Activity-Based Protein Profiling (ABPP) uses chemical probes to covalently label active PAD4 enzymes.[8][9]
-
Assessing target protein stabilization: The Cellular Thermal Shift Assay (CETSA) measures the increased thermal stability of PAD4 when bound to an inhibitor like this compound.[10]
Q3: How can I be sure the observed effects are specific to PAD4 inhibition and not due to off-target effects or cytotoxicity?
This is a critical consideration in any cellular assay. Here are some strategies to ensure specificity:
-
Use a negative control: Include a structurally similar but inactive compound if available.
-
Perform dose-response experiments: A specific inhibitor should show a dose-dependent effect on PAD4 activity.
-
Assess cell viability: Use assays like MTT or LDH release to ensure that the concentrations of this compound used are not causing significant cell death, as some PAD inhibitors have been shown to be cytotoxic at higher concentrations.[11][12]
-
Use multiple cell lines: Confirming the effect in different cell lines that express PAD4 can strengthen the evidence for on-target activity.
-
Rescue experiments: If possible, overexpressing PAD4 could potentially rescue the inhibitory effect of this compound.
Troubleshooting Guides
Problem 1: No change in histone citrullination is observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient PAD4 activity in the chosen cell line. | Confirm PAD4 expression in your cell line using Western blot or qPCR. Some cell lines, like undifferentiated HL-60 cells, have low PAD4 expression.[4] Differentiation of HL-60 cells can increase PAD4 expression.[7] |
| Suboptimal stimulation of PAD4 activity. | PAD4 is a calcium-dependent enzyme.[13][14] Ensure your experimental conditions include a stimulus that increases intracellular calcium levels, such as a calcium ionophore (e.g., A23187), to activate PAD4.[4] |
| Ineffective concentration or incubation time of this compound. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell model. |
| Antibody for citrullinated histone H3 is not working. | Validate your anti-citrullinated histone H3 antibody using a positive control, such as cell lysates from stimulated neutrophils known to have high PAD4 activity or recombinant citrullinated histones. |
Problem 2: High background or non-specific signal in the Activity-Based Protein Profiling (ABPP) assay.
| Possible Cause | Troubleshooting Step |
| The ABPP probe is not specific to PAD4. | Use a well-characterized PAD4-specific probe. Some probes may have off-target binding. Include a negative control of cells not expressing PAD4 if possible. |
| Suboptimal probe concentration. | Titrate the concentration of the ABPP probe to find the optimal balance between specific labeling and background signal. |
| Inefficient removal of unbound probe. | Ensure thorough washing steps after probe incubation to remove any unbound probe that could contribute to background signal. |
Problem 3: Inconsistent results in the Cellular Thermal Shift Assay (CETSA).
| Possible Cause | Troubleshooting Step |
| Suboptimal heating temperatures. | The optimal temperature for denaturation will be target and cell-type specific. Perform a temperature gradient experiment to identify the temperature at which a significant portion of PAD4 denatures in the absence of the inhibitor. |
| Inefficient cell lysis. | Incomplete cell lysis can lead to variability in the amount of soluble protein recovered. Ensure your lysis protocol is effective. Freeze-thaw cycles can be an effective method.[15] |
| Variability in protein loading for Western blot. | Accurately quantify the total protein concentration in each sample and ensure equal loading on the SDS-PAGE gel. Use a loading control to normalize the data. |
Experimental Protocols
Protocol 1: Western Blot for Histone H3 Citrullination
This protocol allows for the semi-quantitative assessment of PAD4 activity by measuring the levels of its substrate, citrullinated histone H3.
Materials:
-
Cell line of interest (e.g., differentiated HL-60 cells)
-
This compound
-
Cell culture medium and supplements
-
Stimulating agent (e.g., calcium ionophore A23187)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-citrullinated histone H3 (anti-H3Cit) and a loading control (e.g., anti-total histone H3 or anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control for the desired amount of time (e.g., 1-2 hours).
-
Stimulate the cells with a calcium ionophore (e.g., 1-5 µM A23187) for a short period (e.g., 30-60 minutes) to activate PAD4.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3Cit antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and quantify the band intensities.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis:
-
Normalize the H3Cit signal to the loading control signal for each sample.
-
Compare the normalized H3Cit levels in this compound treated samples to the vehicle-treated control.
-
Protocol 2: Activity-Based Protein Profiling (ABPP) for PAD4
This protocol uses a fluorescently-labeled or biotinylated probe to directly label active PAD4 in cells.[8][9]
Materials:
-
Cell line of interest
-
This compound
-
PAD4-specific ABPP probe (e.g., Rhodamine-conjugated F-amidine (RFA))[16]
-
Cell culture medium
-
Lysis buffer
-
For fluorescent probes: SDS-PAGE gel and in-gel fluorescence scanner
-
For biotinylated probes: Streptavidin beads, wash buffers, and reagents for Western blotting
Procedure:
-
Cell Treatment and Labeling:
-
Treat cells with this compound or vehicle control.
-
Incubate the cells with the PAD4 ABPP probe for the recommended time and concentration.
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer.
-
-
Detection:
-
For fluorescent probes:
-
Separate the protein lysates by SDS-PAGE.
-
Visualize the labeled PAD4 directly using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the this compound treated samples indicates target engagement.
-
-
For biotinylated probes:
-
Incubate the lysates with streptavidin beads to pull down the labeled PAD4.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blot using an anti-PAD4 antibody. A decrease in the amount of pulled-down PAD4 in the inhibitor-treated samples indicates target engagement.
-
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol assesses the thermal stabilization of PAD4 upon binding to this compound.[10]
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
Reagents for Western blotting
Procedure:
-
Cell Treatment:
-
Treat cells with this compound or vehicle control.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.[15]
-
Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble PAD4 by Western blot using an anti-PAD4 antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot the amount of soluble PAD4 as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature for the this compound treated sample indicates target engagement.
-
Quantitative Data Summary
| Assay | Key Parameter | Typical Range/Value | Reference |
| Western Blot for H3Cit | Calcium Ionophore (A23187) Concentration | 1-5 µM | [4] |
| PAD4 Inhibitor (e.g., Cl-amidine) Concentration | 10-200 µM | [2][5] | |
| ABPP | Probe Concentration | Dependent on the specific probe, typically in the low µM range. | [8] |
| CETSA | Heating Temperature Range | 40-70°C | [10] |
| Heating Time | 3 minutes | [10] |
Visualizations
Caption: PAD4 signaling pathway and point of inhibition by this compound.
Caption: Workflow for detecting H3 citrullination by Western blot.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Methods for analyzing histone citrullination in chromatin structure and gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autodeimination of Protein Arginine Deiminase 4 alters protein-protein interactions but not activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citrullination regulates pluripotency and histone H1 binding to chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. The Development and Use of Clickable Activity Based Protein Profiling Agents for Protein Arginine Deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and use of clickable activity based protein profiling agents for protein arginine deiminase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 12. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity Based Protein Profiling Reagents for Protein Arginine Deiminase 4 (PAD4): Synthesis and in vitro Evaluation of a Fluorescently-labeled Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spontaneous Secretion of the Citrullination Enzyme PAD2 and Cell Surface Exposure of PAD4 by Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating PAD4-IN-4 Cytotoxicity in Primary Cell Cultures
Disclaimer: The following technical guidance is based on general principles for small molecule inhibitors and data available for other inhibitors of Protein Arginine Deiminase 4 (PAD4). As specific information for "PAD4-IN-4" is not publicly available, these recommendations should be adapted and validated for your specific experimental context.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxic effects of this compound in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is PAD4 and why is inhibiting it potentially cytotoxic?
A1: Protein Arginine Deiminase 4 (PAD4) is an enzyme that converts arginine residues on proteins to citrulline. This post-translational modification, known as citrullination or deimination, is crucial for various cellular processes, including the formation of Neutrophil Extracellular Traps (NETs) in immune cells.[1][2] In some cancers, PAD4 is overexpressed and can regulate gene expression.[1][3][4] While inhibiting PAD4 is a promising therapeutic strategy for autoimmune diseases and cancer, high concentrations or off-target effects of inhibitors can disrupt normal cellular functions and lead to cytotoxicity.[5][6]
Q2: What are the common signs of this compound cytotoxicity in my primary cell culture?
A2: Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation: A significant decrease in the number of live cells compared to vehicle-treated controls.
-
Morphological changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe membrane blebbing or nuclear condensation.
-
Increased cell death markers: Elevated levels of lactate (B86563) dehydrogenase (LDH) in the culture medium or increased caspase activity are indicative of cell death.[7][8]
-
Decreased metabolic activity: Reduced signal in metabolic assays like MTT or resazurin (B115843) assays.[9]
Q3: Are there less toxic alternatives to my current PAD4 inhibitor?
A3: While we cannot comment specifically on this compound, the field of PAD4 inhibitors is evolving. Isoform-specific PAD4 inhibitors, such as GSK199 and GSK484, have been reported to be less toxic than pan-PAD inhibitors like BB-Cl-amidine.[5] It may be beneficial to explore the literature for newly developed and more selective PAD4 inhibitors with improved safety profiles.[10]
Q4: How can I be sure that the observed effect is due to PAD4 inhibition and not just general toxicity?
A4: To distinguish between specific on-target effects and general cytotoxicity, consider the following:
-
Dose-response analysis: A specific inhibitor should show a sigmoidal dose-response curve for both PAD4 inhibition and any downstream cellular effect. Cytotoxicity, on the other hand, might only appear at much higher concentrations.
-
Use of a negative control: If available, use an inactive analogue of this compound that does not inhibit PAD4 but is structurally similar.
-
Rescue experiments: If possible, overexpressing a resistant form of PAD4 or supplementing the media with a downstream product of a PAD4-regulated pathway might rescue the cells from the inhibitor's effects.
-
Measure target engagement: Directly measure the inhibition of PAD4 activity in your cells at concentrations that do not cause significant cytotoxicity.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and mitigate cytotoxicity observed with this compound treatment in primary cell cultures.
Issue 1: High Cell Death Observed at Expected Efficacious Concentrations
| Potential Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a detailed dose-response experiment to determine the IC50 for PAD4 inhibition and the CC50 (50% cytotoxic concentration). Aim to use the lowest effective concentration that achieves the desired level of PAD4 inhibition with minimal impact on cell viability.[11] |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment to determine the minimum incubation time required to observe the desired biological effect. For some endpoints, shorter incubation times may be sufficient and less toxic.[12] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxicity threshold for your specific primary cells (typically <0.1%). Run a vehicle-only control to assess the impact of the solvent.[13] |
| Off-target effects. | At higher concentrations, inhibitors can bind to unintended cellular targets.[13] Review any available literature on the selectivity of this compound or similar compounds. Consider using a more selective PAD4 inhibitor if available. |
| Primary cells are particularly sensitive. | Primary cells can be more sensitive to chemical treatments than immortalized cell lines. Optimize cell density, as sparse cultures can be more susceptible to stress. Ensure the culture medium is fresh and contains all necessary supplements. |
Issue 2: Inconsistent Results or Lack of PAD4 Inhibition at Non-Toxic Doses
| Potential Cause | Suggested Solution |
| Inhibitor instability or degradation. | Prepare fresh stock solutions of this compound regularly and store them appropriately according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| Poor cell permeability. | Verify if this compound is cell-permeable. If not, consider using a different inhibitor with better cell penetration. |
| Incorrect timing of inhibitor addition. | The timing of inhibitor addition relative to a stimulus can be critical. For experiments involving stimulation of NETosis, for example, pre-incubation with the inhibitor is often necessary. |
| Suboptimal assay conditions. | Ensure that your assay for measuring PAD4 activity or its downstream effects is optimized and validated for your primary cell type. |
Data Presentation: Comparative Cytotoxicity of PAD Inhibitors
The following table summarizes publicly available cytotoxicity data for other PAD inhibitors. This can serve as a reference point for establishing a starting concentration range for your experiments with this compound.
| Inhibitor | Type | Cell Line/Type | IC50 / EC50 (Cytotoxicity) | Reference |
| BB-Cl-amidine | Pan-PAD | T cells, B cells, monocytes, NK cells | Cytotoxic at ≥ 1 µM | [5] |
| GSK199 | PAD4-specific | T cells, B cells, monocytes, NK cells | Not significantly cytotoxic up to 20 µM | [5] |
| AFM-30a | PAD2-specific | T cells, B cells, monocytes, NK cells | Not significantly cytotoxic up to 20 µM | [5] |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
This protocol describes how to determine the concentration of this compound that reduces the viability of your primary cells by 50%.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle-only control.[13]
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the CC50 value.
Protocol 2: Caspase-3 Activity Assay (Fluorometric)
This protocol measures the activity of caspase-3, a key executioner of apoptosis, as an indicator of induced cell death.
Materials:
-
Treated and untreated primary cells
-
Cell lysis buffer
-
Reaction buffer (containing DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
96-well black, flat-bottom plate
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
After treatment with this compound, collect both adherent and floating cells.
-
Wash the cells with ice-old PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[8]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Reaction:
-
In a 96-well black plate, add an equal amount of protein from each lysate.
-
Prepare a reaction mix containing reaction buffer and the caspase-3 substrate.[15]
-
Add the reaction mix to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.
-
Data Analysis: Compare the fluorescence intensity of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visualizations
Signaling Pathway
References
- 1. wistar.org [wistar.org]
- 2. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 6. PAD4 and Its Inhibitors in Cancer Progression and Prognosis [mdpi.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell Viability [at.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Validation & Comparative
In Vivo Efficacy of PAD4 Inhibitors: A Comparative Analysis of GSK484 and Other Selective Antagonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo comparison of the Peptidyl Arginine Deiminase 4 (PAD4) inhibitor GSK484 with other selective PAD4 inhibitors, including GSK199 and JBI-589. This analysis is based on available preclinical data in key disease models where PAD4 is a therapeutic target, such as rheumatoid arthritis and cancer.
Peptidyl Arginine Deiminase 4 (PAD4) is a critical enzyme in the process of citrullination, a post-translational modification implicated in the pathogenesis of various inflammatory diseases and cancers. Inhibition of PAD4 is a promising therapeutic strategy, and several small molecule inhibitors have been developed and evaluated in preclinical settings. This guide focuses on the in vivo efficacy of GSK484 and provides a comparative perspective with other notable selective PAD4 inhibitors.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the in vivo efficacy of GSK484, GSK199, and JBI-589 in mouse models of rheumatoid arthritis and cancer.
| Inhibitor | Disease Model | Animal Strain | Dosing Regimen | Key Efficacy Endpoints | Reference |
| GSK484 | Cancer-Associated Kidney Injury | MMTV-PyMT and RIP1-Tag2 Mice | 4 mg/kg, i.p., daily for 7 days | - Reverted signs of kidney dysfunction- Suppressed tumor-induced systemic inflammation | [1] |
| GSK484 | Colorectal Cancer Xenograft | Nude Mice | Not specified | - Increased radiosensitivity of colorectal cancer- Inhibited Neutrophil Extracellular Trap (NET) formation | [2] |
| GSK199 | Collagen-Induced Arthritis (CIA) | DBA1/J Mice | 10 or 30 mg/kg, s.c., daily | - Significantly reduced clinical disease activity- Decreased synovial inflammation, pannus formation, and cartilage/bone damage- Reduced complement C3 deposition in the synovium and cartilage | [3] |
| JBI-589 | Lewis Lung Carcinoma (LL2) and B16F10 Melanoma | C57BL/6 Mice | 50 mg/kg, p.o., twice daily for 24 days | - Significantly inhibited primary tumor growth | [4] |
| JBI-589 | Collagen-Induced Arthritis (CIA) | Not specified | Not specified | - Ameliorated arthritis | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings.
Collagen-Induced Arthritis (CIA) Model (GSK199)
Animal Model: Male DBA1/J mice, 8-10 weeks old.[6][7]
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice were injected intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[6][7]
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) was administered intradermally at the base of the tail.[6][7]
Treatment:
-
GSK199 was administered subcutaneously daily at doses of 10 mg/kg or 30 mg/kg, starting from the day of the primary immunization.[3]
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity was evaluated three times a week using a scoring system based on paw swelling and inflammation.[3]
-
Histopathology: At the end of the study, joints were collected for histological analysis to assess synovial inflammation, pannus formation, and cartilage and bone erosion.[3]
-
Biomarker Analysis: Serum and joint tissues were collected to measure levels of citrullinated proteins and anti-collagen antibodies.[3]
Cancer Xenograft Model (JBI-589)
Animal Model: C57BL/6 mice.[4]
Tumor Implantation:
-
Lewis Lung Carcinoma (LL2) or B16F10 melanoma cells were injected subcutaneously into the flanks of the mice.[4]
Treatment:
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.[4]
-
JBI-589 was administered orally at a dose of 50 mg/kg, twice daily, for 24 days.[4]
Efficacy Assessment:
-
Tumor Growth: Tumor volume was measured regularly using calipers.[4]
-
Metastasis: At the end of the study, lungs were harvested to assess the extent of metastasis.[8]
-
Immunophenotyping: Tumors and spleens were collected to analyze the immune cell populations by flow cytometry.[8]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental designs can provide a clearer understanding of the mechanism of action and the study setup.
Caption: PAD4 signaling pathway leading to NETosis.
Caption: Workflow for a Collagen-Induced Arthritis study.
References
- 1. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 2. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. A Novel Selective Inhibitor JBI-589 Targets PAD4-Mediated Neutrophil Migration to Suppress Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cl-amidine versus Next-Generation PAD4 Inhibitors for Taming Neutrophil Extracellular Traps
For researchers, scientists, and drug development professionals navigating the complex landscape of inflammatory and autoimmune diseases, the targeted inhibition of Neutrophil Extracellular Trap (NET) formation is a critical area of investigation. Central to this process is Peptidylarginine Deiminase 4 (PAD4), an enzyme essential for the chromatin decondensation that precedes the release of NETs. This guide provides an objective comparison between the well-established pan-PAD inhibitor, Cl-amidine, and a representative of the newer, selective PAD4 inhibitors, GSK484, offering a clear perspective on their performance based on experimental data.
This comparative analysis delves into the mechanisms of action, inhibitory profiles, and cellular effects of these two key compounds. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing the underlying biological pathways, this guide aims to equip researchers with the necessary information to make informed decisions in their pursuit of novel therapeutic strategies targeting NETosis.
Mechanism of Action: A Tale of Two Inhibition Strategies
Cl-amidine is an irreversible inhibitor that targets multiple members of the PAD family.[1][2] Its mechanism involves the covalent modification of a critical cysteine residue within the active site of the PAD enzymes.[3] This broad-spectrum activity, while effective at inhibiting NET formation, raises the potential for off-target effects due to the inhibition of other PAD isoforms which have distinct physiological roles.
In contrast, a new generation of PAD4 inhibitors, such as GSK484, have been developed to offer high selectivity for PAD4. GSK484 is a potent, reversible inhibitor that binds to a calcium-deficient form of the PAD4 enzyme.[1][4] This selectivity is a significant advancement, as it promises to minimize off-target effects and provide a more focused therapeutic intervention on the NETosis pathway.[1]
Quantitative Comparison of Inhibitor Performance
The efficacy and selectivity of Pad4-IN-4 and Cl-amidine can be quantitatively assessed through their half-maximal inhibitory concentrations (IC50) against different PAD isoforms. The following table summarizes key quantitative data for Cl-amidine and the selective PAD4 inhibitor, GSK484.
| Inhibitor | Target(s) | IC50 vs PAD1 | IC50 vs PAD3 | IC50 vs PAD4 | Cellular Potency (NET formation) | Mechanism of Action |
| Cl-amidine | Pan-PAD | ~0.8 µM | ~6.2 µM | ~5.9 µM | Effective at micromolar concentrations | Irreversible, Covalent |
| GSK484 | Selective PAD4 | >100 µM | >100 µM | ~50 nM (in the absence of Ca2+) | Effective at nanomolar to low micromolar concentrations | Reversible, Non-covalent |
Note: IC50 values can vary depending on the assay conditions. The data presented here are compiled from multiple sources for comparative purposes.[1][5][6]
Signaling Pathway of NET Formation and Inhibition
The process of NETosis is a complex signaling cascade culminating in the expulsion of a neutrophil's nuclear contents. A critical step in this pathway is the citrullination of histones by PAD4, which leads to chromatin decondensation. Both Cl-amidine and selective PAD4 inhibitors like GSK484 interrupt this process, but at the same key juncture.
Caption: Signaling pathway of NET formation and points of inhibition by Cl-amidine and GSK484.
Experimental Protocols
To aid in the replication and validation of findings, detailed methodologies for key experiments are provided below.
In Vitro NET Formation Inhibition Assay
This protocol outlines a common method for quantifying NET formation and assessing the efficacy of inhibitors.
1. Neutrophil Isolation:
-
Isolate neutrophils from fresh human or murine blood using density gradient centrifugation (e.g., with Polymorphprep™ or Ficoll-Paque™).
-
Ensure high purity (>95%) of the neutrophil population, assessed by morphology or flow cytometry.
2. Cell Culture and Treatment:
-
Resuspend isolated neutrophils in a suitable buffer (e.g., RPMI 1640 with HEPES).
-
Seed neutrophils in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-incubate the cells with various concentrations of the test inhibitor (e.g., Cl-amidine or GSK484) or vehicle control (DMSO) for 30-60 minutes at 37°C.
3. NET Induction:
-
Induce NET formation by adding a stimulating agent such as Phorbol 12-myristate 13-acetate (PMA; 25-100 nM), ionomycin (B1663694) (1-5 µM), or relevant bacteria.[1]
-
Incubate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.
4. NET Quantification:
-
Fluorometric DNA Quantification:
-
Add a cell-impermeable DNA dye (e.g., Sytox Green or PicoGreen) to each well.
-
Measure fluorescence using a plate reader. An increase in fluorescence corresponds to the amount of extracellular DNA released during NETosis.
-
-
Immunofluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize and block the cells.
-
Stain for NET components, such as citrullinated histone H3 (CitH3), myeloperoxidase (MPO), and DNA (using DAPI or Hoechst).
-
Visualize and quantify NETs using a fluorescence microscope.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating PAD4 inhibitors.
Caption: A typical experimental workflow for testing PAD4 inhibitors on NET formation.
Conclusion
The choice between a pan-PAD inhibitor like Cl-amidine and a selective PAD4 inhibitor such as GSK484 depends on the specific research question and experimental context. Cl-amidine remains a valuable tool for broadly studying the effects of PAD inhibition. However, the development of highly potent and selective PAD4 inhibitors like GSK484 represents a significant step forward, offering researchers the ability to dissect the specific role of PAD4 in NETosis and related pathologies with greater precision and potentially fewer off-target effects. As the field advances, the use of such selective inhibitors will be crucial in translating our understanding of NET formation into targeted therapies for a range of human diseases.
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Unveiling the Selectivity of Pad4-IN-4: A Comparative Analysis Against PAD Isozymes
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a chemical probe is paramount. This guide provides a detailed comparison of the cross-reactivity of Pad4-IN-4, an indazole-based inhibitor, with other Peptidylarginine Deiminase (PAD) isozymes. The data presented herein is based on findings from the study "Synthesis and Biological Evaluation of an Indazole-Based Selective Protein Arginine Deiminase 4 (PAD4) Inhibitor," where the compound is referred to as inhibitor 24.
This compound, a potent haloacetamidine-based, non-peptidic inhibitor of PAD4, has demonstrated significant selectivity for its target enzyme over other catalytically active PAD isozymes (PAD1, PAD2, and PAD3). This high degree of selectivity is crucial for its utility as a chemical tool to probe the specific functions of PAD4 in various physiological and pathological processes, including rheumatoid arthritis, inflammatory diseases, and cancer.[1][2][3]
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound against a panel of PAD isozymes was determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values clearly illustrate its preferential inhibition of PAD4.
| Isozyme | IC50 (µM) | Selectivity vs. PAD4 |
| PAD1 | > 50 | > 50-fold |
| PAD2 | > 50 | > 50-fold |
| PAD3 | 10.0 ± 1.2 | > 10-fold |
| PAD4 | 0.95 ± 0.08 | - |
Table 1: IC50 values of this compound (inhibitor 24) against human PAD isozymes. Data is presented as mean ± standard deviation from duplicate experiments.[3]
The data reveals that this compound is over 50 times more selective for PAD4 than for PAD1 and PAD2, and exhibits a more than 10-fold selectivity over the closely related PAD3 isozyme.[2][3] This profile makes it a valuable tool for dissecting the specific roles of PAD4 in cellular contexts where other PADs are co-expressed.
Experimental Protocols
The determination of this compound's selectivity relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro PAD Enzyme Activity Assay (Colorimetric)
This assay quantifies PAD activity by measuring the production of ammonia (B1221849), a byproduct of the citrullination reaction.
Principle: The enzymatic conversion of an arginine substrate to citrulline by a PAD enzyme releases ammonia. The amount of ammonia produced is directly proportional to the enzyme's activity and can be quantified using a colorimetric reagent.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT, and the PAD enzyme (PAD1, PAD2, PAD3, or PAD4).
-
Inhibitor Pre-incubation: Add varying concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a suitable substrate, such as Nα-benzoyl-L-arginine ethyl ester (BAEE).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of 1.5 M perchloric acid.
-
Ammonia Quantification: Add a colorimetric reagent mixture (e.g., containing diacetyl monoxime and thiosemicarbazide) and heat at 95°C for 15 minutes.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a plate reader. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Histone H4 Citrullination Assay in HL-60 Cells
This assay assesses the ability of this compound to inhibit PAD4 activity within a cellular environment by measuring the citrullination of a known nuclear substrate, histone H4.
Principle: In differentiated HL-60 cells, which endogenously express high levels of PAD4, stimulation with a calcium ionophore induces the citrullination of nuclear proteins, including histone H4. The level of citrullinated histone H4 can be detected by Western blotting using a specific antibody.
Methodology:
-
Cell Culture and Differentiation: Culture human promyelocytic leukemia (HL-60) cells and induce differentiation into granulocyte-like cells using a suitable agent (e.g., DMSO).
-
Inhibitor Treatment: Pre-incubate the differentiated HL-60 cells with varying concentrations of this compound for 1 hour.
-
Cellular Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) for a specific duration (e.g., 4 hours) to activate endogenous PAD4.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for citrullinated histone H4 (e.g., anti-CitH4).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for citrullinated histone H4 and a loading control (e.g., total histone H4 or β-actin). Determine the concentration-dependent inhibition of histone citrullination by this compound.[2]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the key experimental protocols used to assess the cross-reactivity of this compound.
References
A Comparative Analysis of Pad4-IN-4 and Other PAD4 Inhibitors for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy, selectivity, and experimental validation of Pad4-IN-4 and other prominent PAD4 inhibitors.
This guide provides a comprehensive comparative analysis of this compound, a potent Peptidyl Arginine Deiminase 4 (PAD4) inhibitor, with other well-characterized PAD4 inhibitors, including GSK484, JBI-589, and the pan-PAD inhibitors Cl-amidine and BB-Cl-amidine. The objective is to present an objective, data-driven comparison of their biochemical and cellular activities, supported by detailed experimental protocols and visual representations of key biological pathways and experimental workflows.
Introduction to PAD4 and Its Inhibition
Peptidyl Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational conversion of arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in various physiological processes, including gene regulation and the formation of Neutrophil Extracellular Traps (NETs) as part of the innate immune response.[1][2] However, dysregulated PAD4 activity and the subsequent hypercitrullination of proteins are implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis and various cancers.[3][4] Consequently, the development of potent and selective PAD4 inhibitors has emerged as a promising therapeutic strategy.[3]
This guide focuses on a comparative analysis of this compound, a potent PAD4 inhibitor with an IC50 of 0.79±0.09 μM, which has shown potential in improving the tumor immune microenvironment in triple-negative breast cancer models, against other notable PAD4 inhibitors.
Comparative Data of PAD4 Inhibitors
The following tables summarize the key quantitative data for this compound and other selected PAD4 inhibitors, providing a basis for their comparative evaluation.
Table 1: Biochemical Potency (IC50) of PAD4 Inhibitors
| Inhibitor | Target | IC50 (μM) | Mechanism of Action | Key Features |
| This compound | PAD4 | 0.79 ± 0.09 | Not specified | Investigated for triple-negative breast cancer. |
| GSK484 | PAD4 | 0.05 (in the absence of Ca2+) | Reversible | Highly selective for PAD4 over PAD1-3. |
| JBI-589 | PAD4 | 0.122 | Non-covalent | Orally bioavailable, isoform-selective.[5][6] |
| Cl-amidine | Pan-PAD | 5.9 (PAD4) | Irreversible | Also inhibits PAD1 (0.8 μM) and PAD3 (6.2 μM).[7] |
| BB-Cl-amidine | Pan-PAD | Not specified for individual PADs | Irreversible | More cell-permeable derivative of Cl-amidine.[8] |
Table 2: Selectivity Profile of PAD4 Inhibitors
| Inhibitor | PAD1 IC50 (μM) | PAD2 IC50 (μM) | PAD3 IC50 (μM) | PAD4 IC50 (μM) | Selectivity for PAD4 |
| This compound | Not reported | Not reported | Not reported | 0.79 | Not reported |
| GSK484 | >100 | >100 | >100 | 0.05 | >2000-fold vs PAD1-3 |
| JBI-589 | >30 | >30 | >30 | 0.122 | >245-fold vs PAD1,2,3,6 |
| Cl-amidine | 0.8 | Not reported | 6.2 | 5.9 | Pan-inhibitor |
| BB-Cl-amidine | Not reported | Not reported | Not reported | Not reported | Pan-inhibitor |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize and compare PAD4 inhibitors.
PAD4 Enzymatic Activity Assay (Ammonia Release Assay)
This assay quantifies the enzymatic activity of PAD4 by measuring the amount of ammonia (B1221849) produced during the citrullination reaction.
Materials:
-
Recombinant human PAD4 enzyme
-
N-α-benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.6, 10 mM CaCl₂, 5 mM DTT)
-
PAD4 inhibitor compounds
-
Ammonia detection reagent
-
96-well microplate
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add the PAD4 enzyme to each well, followed by the inhibitor dilutions or vehicle control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the reaction by adding the BAEE substrate to each well.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., a strong acid).
-
Add the ammonia detection reagent to each well and incubate as per the manufacturer's instructions to allow for color or fluorescence development.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of PAD4 inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
Histone H3 Citrullination Assay (Western Blot)
This assay assesses the ability of PAD4 inhibitors to block the citrullination of histone H3 in a cellular context.
Materials:
-
Neutrophils or other PAD4-expressing cells (e.g., differentiated HL-60 cells)
-
Cell culture medium and reagents
-
PAD4 inhibitor compounds
-
Stimulating agent (e.g., calcium ionophore A23187, PMA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and reagents
-
Primary antibodies: anti-citrullinated histone H3 (anti-CitH3) and anti-total histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells and treat them with various concentrations of the PAD4 inhibitor or vehicle control for a specified time.
-
Stimulate the cells with a suitable agent to induce PAD4 activity and histone citrullination.
-
Lyse the cells using lysis buffer and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-CitH3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the citrullinated histone H3 signal to the total histone H3 signal.[10][11]
Neutrophil Extracellular Trap (NET) Formation Assay
This assay measures the inhibition of NET formation by PAD4 inhibitors.
Materials:
-
Isolated human or mouse neutrophils
-
NET-inducing stimulus (e.g., PMA, ionomycin, LPS)
-
PAD4 inhibitor compounds
-
DNA-binding fluorescent dye (e.g., Sytox Green, which is cell-impermeable and fluoresces upon binding to DNA)
-
96-well black, clear-bottom plates
-
Fluorescence microscope or plate reader
Procedure:
-
Isolate neutrophils from fresh blood.
-
Seed the neutrophils in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the PAD4 inhibitors or vehicle control for 30-60 minutes.
-
Add the DNA-binding fluorescent dye to the wells.
-
Stimulate the neutrophils with a NET-inducing agent.
-
Monitor the fluorescence intensity over time using a fluorescence plate reader or capture images at specific time points using a fluorescence microscope.
-
An increase in fluorescence indicates NET formation as the dye binds to the extracellular DNA released by the neutrophils.
-
Quantify the fluorescence intensity to determine the extent of NET formation and the inhibitory effect of the compounds.[12][13]
Visualizing PAD4-Related Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of PAD4 signaling, experimental workflow, and the logical relationships between the inhibitors discussed.
PAD4 Signaling Pathway in NETosis
References
- 1. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [repository.escholarship.umassmed.edu]
- 3. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mybiosource.com [mybiosource.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 11. Frontiers | PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures [frontiersin.org]
- 12. rupress.org [rupress.org]
- 13. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
A Head-to-Head Comparison of PAD4-Selective and Pan-PAD Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two major strategies in targeting Protein Arginine Deiminases (PADs): selective inhibition of PAD4 and pan-inhibition of multiple PAD isozymes. As the specific compound "Pad4-IN-4" is not extensively documented in publicly available literature, this comparison will focus on well-characterized, potent PAD4-selective inhibitors such as GSK199 and TDFA, and contrast their performance with widely used pan-PAD inhibitors like Cl-amidine and its more cell-permeable analog, BB-Cl-amidine.
Introduction to PADs and Inhibition Strategies
Protein Arginine Deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the conversion of arginine residues to citrulline, a post-translational modification known as citrullination or deimination.[1] In humans, there are five PAD isozymes (PAD1-4 and PAD6).[1] PAD4, in particular, is a key player in various physiological and pathological processes. It is primarily expressed in immune cells, and its activity is crucial for the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism against pathogens that is also implicated in the pathogenesis of autoimmune diseases, cancer, and thrombosis.[2][3][4]
Dysregulated PAD4 activity is linked to diseases like rheumatoid arthritis (RA), where it contributes to the generation of citrullinated autoantigens, and various cancers.[1][5] This has made PAD enzymes, and specifically PAD4, attractive therapeutic targets.[6] Two primary pharmacological approaches have emerged:
-
PAD4-Selective Inhibition: This strategy aims to specifically block the activity of PAD4, which is hypothesized to reduce the pathogenic effects driven by this isozyme while minimizing off-target effects from inhibiting other PADs.
-
Pan-PAD Inhibition: This approach uses inhibitors that target multiple PAD isozymes. This may offer broader efficacy in diseases where other PADs, such as PAD2, also play a significant role.[5]
This guide presents a data-driven comparison of these two approaches, focusing on biochemical potency, cellular activity, and in vivo efficacy.
Quantitative Data Comparison
The following tables summarize the performance of representative PAD4-selective and pan-PAD inhibitors based on published experimental data.
Table 1: Biochemical Potency of PAD Inhibitors
| Inhibitor | Type | Target(s) | PAD1 | PAD2 | PAD3 | PAD4 |
| GSK199 | Reversible | PAD4-Selective | >25,000 nM (IC50) | >25,000 nM (IC50) | >25,000 nM (IC50) | 250 nM (IC50 at 2mM Ca2+) |
| TDFA | Irreversible | PAD4-Selective | ~22,500 M⁻¹min⁻¹ (kinact/KI) | ~3,000 M⁻¹min⁻¹ (kinact/KI) | ~2,400 M⁻¹min⁻¹ (kinact/KI) | 150,000 M⁻¹min⁻¹ (kinact/KI) |
| Cl-amidine | Irreversible | Pan-PAD | 5.9 µM (IC50) | 8.5 µM (IC50) | 2.3 µM (IC50) | 5.9 µM (IC50) |
| BB-Cl-amidine | Irreversible | Pan-PAD | 16,100 M⁻¹min⁻¹ (kinact/KI) | 4,100 M⁻¹min⁻¹ (kinact/KI) | 6,800 M⁻¹min⁻¹ (kinact/KI) | 13,300 M⁻¹min⁻¹ (kinact/KI) |
Data compiled from multiple sources.[7][8][9] IC50 and k_inact/K_I values can vary based on assay conditions.
Table 2: Cellular Activity of PAD Inhibitors
| Inhibitor | Assay | Cell Type | Stimulus | Potency (EC50/Effective Conc.) |
| GSK199 | H3 Citrullination | Human Neutrophils | Ionomycin | ~300 nM |
| TDFA | Global Citrullination | HL-60 Cells | Ionomycin | 100 nM (total inhibition) |
| Cl-amidine | H3 Citrullination | MCF-7 Cells | - | >10 µM for similar effect as 1µM TDFA |
| BB-Cl-amidine | NET Formation | Bone Marrow Neutrophils | PMA | 20 µM (inhibition observed) |
Data compiled from multiple sources.[7][8][9]
Table 3: In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Murine Model
| Inhibitor | Type | Dose | Key Outcomes |
| GSK199 | PAD4-Selective | 30 mg/kg, daily | Significant reduction in clinical disease score and joint damage.[10] |
| Cl-amidine | Pan-PAD | 10 mg/kg, daily | Amelioration of clinical and histological disease severity.[10] |
This table presents a summary of findings. Dosing and outcomes can vary between studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison.
Biochemical PAD4 Inhibition Assay (Ammonia Release)
This assay quantifies PAD4 activity by measuring the ammonia (B1221849) produced during the citrullination reaction.
-
Reagents: Assay Buffer (100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8), human recombinant PAD4 enzyme, substrate (N-α-benzoyl-L-arginine ethyl ester - BAEE), CaCl₂, and an ammonia detection kit.
-
Procedure:
-
Dilute PAD4 enzyme to 30 nM in Assay Buffer.
-
Add the diluted enzyme to a 384-well plate containing serial dilutions of the test inhibitor or DMSO vehicle (0.8% final concentration).
-
Pre-incubate the plate for 30 minutes at room temperature.
-
Initiate the reaction by adding BAEE substrate (3 mM final concentration) and CaCl₂ (final concentration depends on the assay, e.g., 0.2 mM or 2 mM).
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the amount of ammonia produced using a fluorescent or colorimetric detection kit, following the manufacturer's instructions.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[8]
-
Cellular Histone H3 Citrullination Imaging Assay
This assay measures the ability of an inhibitor to block PAD4-mediated histone citrullination within cells.
-
Cell Culture: Isolate human neutrophils from healthy donors and dilute to a density of 3.5×10⁵ cells/mL.
-
Inhibitor Treatment: Incubate the neutrophils in 384-well microtiter plates with various concentrations of the test inhibitor or DMSO for 45 minutes at 37°C, 5% CO₂.
-
Stimulation: Stimulate the cells with a calcium ionophore (e.g., 2 µM ionomycin) for 60 minutes at 37°C to induce PAD4 activity.
-
Fixation and Permeabilization: Fix the cells with 1.3% paraformaldehyde for 45 minutes at room temperature, then permeabilize with PBS containing 2% Triton X-100 for 10 minutes.
-
Immunostaining:
-
Wash cells with PBST (PBS/0.1% Tween 20) and block with PBST/2% BSA overnight at 4°C.
-
Incubate with a primary antibody against citrullinated histone H3 (H3Cit).
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst 33342).
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of H3Cit staining within the nucleus to determine the extent of inhibition.[8]
In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used animal model to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.
-
Animals: Use a susceptible mouse strain, such as DBA1/J mice.
-
Immunization: Emulsify bovine type II collagen in Complete Freund's Adjuvant. Induce arthritis by injecting the emulsion intradermally at the base of the tail on day 0. Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant on day 21.
-
Inhibitor Administration: Begin daily dosing with the test inhibitor (e.g., GSK199 at 30 mg/kg) or vehicle control from the time of the initial immunization. Administration can be via oral gavage or intraperitoneal injection.
-
Clinical Assessment: Monitor the mice regularly (e.g., 3 times per week) for signs of arthritis starting from day 21. Score each paw based on the severity of inflammation and swelling (e.g., on a scale of 0-4). The sum of scores for all paws gives the total clinical score.
-
Histological Analysis: At the end of the study (e.g., day 35), euthanize the mice and collect the joints. Fix, decalcify, and embed the joints in paraffin. Section and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess synovial inflammation, pannus formation, and cartilage and bone erosion.[10]
Mandatory Visualizations
The following diagrams were created using the DOT language to illustrate key pathways and workflows.
Caption: PAD4-mediated signaling pathway in Neutrophil Extracellular Trap (NET) formation.
Caption: Experimental workflow for a biochemical PAD4 inhibition assay.
Caption: Experimental workflow for a cellular NETosis inhibition assay.
Caption: Logical relationship illustrating Pan-PAD vs. PAD4-selective inhibition.
Objective Comparison and Conclusion
The choice between a PAD4-selective and a pan-PAD inhibitor depends heavily on the research question or therapeutic goal.
Selectivity vs. Broad Efficacy: PAD4-selective inhibitors like GSK199 and TDFA are invaluable tools for dissecting the specific contribution of PAD4 to disease pathology. Their high selectivity minimizes the confounding effects of inhibiting other PAD isozymes. For therapeutic development, this specificity could translate to a better safety profile. However, in diseases where multiple PADs (e.g., PAD2 and PAD4) are upregulated and contribute to the pathology, a pan-PAD inhibitor like Cl-amidine or BB-Cl-amidine might demonstrate superior efficacy.[5] The finding that the PAD4-selective inhibitor GSK199 is sufficient to ameliorate disease in the CIA model strongly supports PAD4 as a key driver in this context.[10]
Potency, Reversibility, and Cellular Activity: The second-generation irreversible inhibitors, both selective (TDFA) and pan-PAD (BB-Cl-amidine), demonstrate enhanced cellular activity compared to the first-generation Cl-amidine, likely due to improved cell permeability and stability.[9][11] Reversible inhibitors like GSK199 offer a different pharmacological profile, which may be advantageous in terms of safety and dosing, as they do not permanently modify the enzyme.[8]
Toxicity and Off-Target Effects: An important consideration is potential cytotoxicity. For instance, BB-Cl-amidine has been shown to be cytotoxic at concentrations above 1 µM in various immune cells, whereas the selective inhibitors AFM-30a (PAD2-selective) and GSK199 were non-toxic at concentrations up to 20 µM.[12] This suggests that selective inhibitors may have a wider therapeutic window.
Conclusion: Both PAD4-selective and pan-PAD inhibitors have demonstrated significant therapeutic potential in preclinical models of inflammatory diseases.
-
PAD4-selective inhibitors are crucial for validating PAD4 as a therapeutic target and offer the potential for more refined and safer therapies by avoiding off-target PAD inhibition. The efficacy of GSK199 in the CIA model is a strong testament to the central role of PAD4 in inflammatory arthritis.[10]
-
Pan-PAD inhibitors remain relevant, particularly for conditions where multiple PAD isozymes are implicated. The development of second-generation pan-PAD inhibitors with improved pharmacological properties continues to be an important area of research.
Future research should continue to explore the specific roles of each PAD isozyme in different diseases to guide the development of the most appropriate inhibitory strategy. Further head-to-head studies in various disease models, with a focus on long-term efficacy and safety, will be critical in determining the ultimate clinical potential of both PAD4-selective and pan-PAD inhibitors.
References
- 1. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidylarginine deiminase (PAD): A promising target for chronic diseases treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
A Comparative Guide to the Anti-Tumor Effects of PAD4 Inhibitors: Validating Pad4-IN-4 in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical anti-tumor efficacy of the novel Peptidyl Arginine Deiminase 4 (PAD4) inhibitor, Pad4-IN-4, with other notable PAD4 inhibitors, GSK484 and JBI-589. The data presented is collated from available experimental studies and is intended to offer an objective overview for researchers in oncology and drug development.
Introduction to PAD4 in Oncology
Peptidyl Arginine Deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of proteins through a process called citrullination. In the context of cancer, PAD4 is overexpressed in various tumor types, including breast, lung, and colorectal cancers. Its activity contributes to tumorigenesis through several mechanisms:
-
Epigenetic Regulation: PAD4 citrullinates histones, altering chromatin structure and leading to the silencing of tumor suppressor genes.
-
Neutrophil Extracellular Trap (NET) Formation: PAD4 is essential for the formation of NETs, web-like structures of DNA released by neutrophils. In the tumor microenvironment, NETs can promote tumor growth, metastasis, and thrombosis.
-
Inflammation and Immune Evasion: By modulating inflammatory pathways and influencing immune cell function, PAD4 can contribute to an immunosuppressive tumor microenvironment.
Inhibition of PAD4 has emerged as a promising therapeutic strategy to counteract these pro-tumorigenic effects. This guide focuses on the validation of a novel inhibitor, this compound, and compares its performance against other well-characterized PAD4 inhibitors.
Comparative Analysis of PAD4 Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators, GSK484 and JBI-589, across various cancer models.
Table 1: In Vitro Efficacy of PAD4 Inhibitors
| Compound | Target | IC50 (PAD4) | Cancer Cell Line | Cell Line IC50 |
| This compound | PAD4, PAD2 | 0.79 µM (PAD4), 2.97 µM (PAD2) | 4T1 (Murine TNBC) | 2.39 µM |
| MDA-MB-468 (Human TNBC) | 2.34 µM | |||
| MCF-10A (Normal Breast) | 8.39 µM | |||
| GSK484 | PAD4 | 50 nM (Ca2+-free), 250 nM (2 mM Ca2+) | MDA-MB-231 (Human TNBC) | Data not specified |
| BT-549 (Human TNBC) | Data not specified | |||
| JBI-589 | PAD4 | Data not specified | Not specified in TNBC | Data not specified |
Table 2: In Vivo Anti-Tumor Activity of PAD4 Inhibitors
| Compound | Cancer Model | Dosing & Administration | Key Findings |
| This compound | 4T1 Orthotopic Xenograft (Murine TNBC) | Intravenous injection | 61.8% tumor growth inhibition; significant reduction in pulmonary metastatic nodules. |
| GSK484 | MDA-MB-231 Xenograft (Human TNBC) | Not specified | Enhances radiosensitivity, leading to a significant decline in tumor growth when combined with irradiation. |
| Colorectal Cancer Xenograft | Not specified | Promotes radiosensitivity and inhibits NET formation in vivo. | |
| JBI-589 | LL2 and B16F10 Syngeneic Models | 50 mg/kg, oral, twice daily | Significantly inhibits primary tumor growth and reduces lung metastases; enhances the effect of checkpoint inhibitors. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
PAD4 Signaling Pathway in Cancer
Caption: PAD4's role in cancer progression and inhibition.
Experimental Workflow for In Vivo Anti-Tumor Efficacy
Caption: Workflow for evaluating anti-tumor drugs in a xenograft model.
Logical Comparison of PAD4 Inhibitors
Caption: Comparative features of the three PAD4 inhibitors.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted for determining the IC50 values of PAD4 inhibitors on cancer cell lines.
Materials:
-
Triple-negative breast cancer cells (e.g., 4T1, MDA-MB-468)
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
PAD4 inhibitors (this compound, etc.) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the PAD4 inhibitors in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression.
Orthotopic 4T1 Murine Breast Cancer Model
This protocol describes the in vivo evaluation of a PAD4 inhibitor's anti-tumor and anti-metastatic activity.
Materials:
-
4T1 murine triple-negative breast cancer cells
-
Female BALB/c mice (6-8 weeks old)
-
Matrigel (optional, for enhancing tumor take)
-
PAD4 inhibitor formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tumor resection (optional)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Preparation: Culture 4T1 cells to ~80% confluency. Harvest the cells and resuspend them in sterile PBS or medium at a concentration of 1 x 10^6 cells per 100 µL. Keep on ice.
-
Orthotopic Injection: Anesthetize a BALB/c mouse. Inject 1 x 10^5 to 1 x 10^6 cells in a volume of 50-100 µL into the fourth mammary fat pad.
-
Tumor Growth Monitoring: Palpate the injection site every 2-3 days. Once tumors are palpable, measure their length (L) and width (W) with calipers. Calculate tumor volume using the formula: V = (L x W^2) / 2.
-
Treatment: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups. Administer the PAD4 inhibitor (e.g., this compound via intravenous injection) and vehicle control according to the desired dosing schedule. Monitor body weight as an indicator of toxicity.
-
Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Analysis:
-
Primary Tumor: At the end of the study, euthanize the mice and excise the primary tumors. Measure the final tumor weight.
-
Metastasis: Harvest the lungs and other organs. Count the number of visible metastatic nodules on the lung surface.
-
Histology & Immunohistochemistry: Fix tumors and organs in formalin for histological analysis (H&E staining) and immunohistochemistry to assess cell proliferation (Ki-67), apoptosis (TUNEL), and immune cell infiltration.
-
Conclusion
The available data indicates that this compound is a potent inhibitor of PAD4 with significant anti-tumor and anti-metastatic activity in a triple-negative breast cancer model.[1] Its mechanism of action, which involves the favorable modulation of the tumor immune microenvironment, presents a promising avenue for TNBC therapy.
When compared to other PAD4 inhibitors, this compound demonstrates a distinct profile. While GSK484 shows high potency and acts as a radiosensitizer, and JBI-589 offers the advantage of oral bioavailability and synergy with checkpoint inhibitors, this compound's strength lies in its demonstrated efficacy in a highly aggressive and metastatic TNBC model through immune modulation.[2][3][4]
Further head-to-head studies in the same cancer models are warranted to definitively establish the comparative efficacy of these compounds. However, this guide provides a solid foundation for researchers to understand the current landscape of pre-clinical PAD4 inhibitors and the potential of this compound as a novel therapeutic candidate.
References
Independent Verification of PAD4 Inhibitor IC50 Values: A Comparative Guide
Introduction: Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in various physiological and pathological processes, including the formation of neutrophil extracellular traps (NETs), gene regulation, and the progression of autoimmune diseases and cancers.[1][2] As a significant therapeutic target, the development of potent and selective PAD4 inhibitors is an area of intense research.[1][3] This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values of several PAD4 inhibitors, including PAD4-IN-2, and offers a detailed protocol for the independent verification of these values. While this guide focuses on available data, it is important to note that no public information was found for a compound specifically named "Pad4-IN-4".
Comparative Analysis of PAD4 Inhibitor IC50 Values
The potency of various small molecule inhibitors against PAD4 has been determined using a range of biochemical and cellular assays. The IC50 value, representing the concentration of an inhibitor required to reduce the enzymatic activity of PAD4 by 50%, is a key metric for comparing their efficacy. A summary of reported IC50 values for several PAD4 inhibitors is presented below.
| Inhibitor | Reported IC50 | Assay Type | Reference |
| PAD4-IN-2 | 1.94 µM | Not Specified | [4] |
| GSK484 | 50 nM | Biochemical Assay | |
| GSK199 | 250 nM | Biochemical Assay (in the presence of 0.2 mM Ca2+) | [2] |
| JBI-589 | 122 nM | Ammonia (B1221849) Release Assay | [2] |
| YW356 | 1-5 µM | in vitro Enzymatic Assay | [2] |
| Cl-amidine | Not Specified in provided results | Not Specified | |
| BB-Cl-amidine | Not Specified in provided results | Not Specified | |
| RGT-691 | 46 ± 12 nM | Ammonia Release Assay | [5] |
Note: The inhibitory potency of some compounds, like GSK199 and GSK484, can be influenced by calcium concentrations.[2] Direct comparison of IC50 values should be made with caution, considering the different assay conditions under which they were determined.
Experimental Protocol for IC50 Determination of PAD4 Inhibitors
This section outlines a generalized protocol for determining the IC50 value of a test compound against recombinant human PAD4 using an in vitro ammonia release assay. This method is a common and reliable way to measure PAD4 enzymatic activity.
Materials:
-
Recombinant human PAD4 enzyme
-
PAD4 substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE)
-
Assay Buffer (e.g., 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 7.6)
-
Calcium Chloride (CaCl2) solution
-
Test inhibitor compound (e.g., PAD4-IN-2) and a known reference inhibitor (e.g., GSK484)
-
Ammonia detection reagent (e.g., Nessler's reagent or a fluorescence-based kit)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions and dilute the PAD4 enzyme and substrate to their final working concentrations in the assay buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor and the reference inhibitor in the assay buffer. A typical concentration range might span from 1 nM to 100 µM.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the PAD4 enzyme to the wells of a 96-well plate. Then, add the different concentrations of the inhibitor to the respective wells. Include control wells with enzyme and buffer only (positive control) and wells with buffer only (negative control). Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the PAD4 substrate (BAEE) and CaCl2 to all wells. The final concentration of CaCl2 should be optimized for the assay (e.g., 2-10 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding a quenching agent or by proceeding directly to the detection step if using a continuous assay.
-
Ammonia Detection: Add the ammonia detection reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the detection reagent used.
-
Data Analysis:
-
Subtract the background reading (negative control) from all other readings.
-
Calculate the percentage of PAD4 inhibition for each inhibitor concentration relative to the positive control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of a PAD4 inhibitor.
Caption: Experimental workflow for determining the IC50 value of a PAD4 inhibitor.
Signaling Pathway of PAD4 in Neutrophil Extracellular Trap (NET) Formation
PAD4 plays a crucial role in the process of NETosis, where neutrophils release a web-like structure of decondensed chromatin to trap and kill pathogens. This process, however, is also implicated in the pathology of various inflammatory and autoimmune diseases.
Caption: Simplified signaling pathway of PAD4-mediated NETosis and its inhibition.
References
- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidylarginine deiminases 4 as a promising target in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
Safety Operating Guide
Navigating the Safe Disposal of Pad4-IN-4: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Pad4-IN-4, a PAD4 inhibitor. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for "this compound" was not found, general safety protocols for handling potent chemical inhibitors should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
In case of eye contact: Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
In case of inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In case of ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
II. This compound Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must comply with federal, state, and local regulations for hazardous waste. The Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste from generation to final disposal.[1][2]
Step 1: Waste Identification and Classification
As a first step, trained professionals must determine if the this compound waste is hazardous.[3][4] Given its nature as a bioactive small molecule, it should be treated as hazardous chemical waste.
Step 2: Containerization
Proper containment is critical to prevent leaks and spills.
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred.[2][4]
-
Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound". Include the date when the first waste was added.
-
Filling: Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity.[2] Keep the container securely closed when not in use.[4]
Step 3: Segregation and Storage
Proper segregation prevents dangerous chemical reactions.
-
Incompatible Chemicals: Store this compound waste separately from incompatible materials. As a general practice, avoid mixing different classes of chemical waste.
-
Storage Location: Store the waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[1][4] The SAA must be under the control of laboratory personnel.[1]
-
Secondary Containment: Place the waste container in a secondary containment system to contain any potential spills.[1][2]
Step 4: Waste Accumulation and Removal
Regulations govern the amount of waste that can be accumulated and the timeframe for its removal.
-
Accumulation Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[4]
-
Storage Time: Under the EPA's Subpart K regulations for academic laboratories, hazardous waste should be removed from the laboratory within twelve months of the accumulation start date.[3] However, some state regulations may require removal within 90 days.[2]
-
Disposal Request: Once the container is full or the time limit is approaching, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup by a licensed hazardous waste contractor.[4]
Never dispose of this compound down the drain or in the regular trash.[1][4]
III. Quantitative Data and Chemical Properties
| Property | General Guideline / Information | Citation |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [1][2] |
| Waste Classification | To be determined by trained professionals; likely hazardous chemical waste. | [3][4] |
| Container Material | Chemically compatible, leak-proof. Plastic is often preferred. | [2][4] |
| Container Fill Level | Maximum 90% capacity. | [2] |
| SAA Storage Limit | Up to 55 gallons of hazardous waste. | [4] |
| Storage Duration | Up to 12 months for academic labs under Subpart K, but can be as short as 90 days depending on state regulations. | [2][3] |
| Disposal Method | Via a licensed hazardous waste disposal facility. Do not dispose of in drains or regular trash. | [1][2][4] |
IV. Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Handling of Pad4-IN-4: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling and disposal of Pad4-IN-4, a chemical inhibitor of the PAD4 enzyme. Given that the toxicological properties of this compound may not be fully characterized, adherence to stringent safety protocols is essential to minimize exposure and ensure a safe laboratory environment. The following information is based on best practices for handling potent research chemicals of unknown toxicity.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against potential splashes, mists, or dust of this compound that could cause eye irritation or injury. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A lab coat or chemical-resistant apron. | To prevent skin contact, which may have harmful effects. The specific glove material should be selected based on the solvent used to dissolve this compound. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If aerosols or dust are generated and ventilation is inadequate, a NIOSH-approved respirator is recommended. | To avoid the inhalation of potentially harmful dust or aerosols. |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material. | To protect feet from accidental spills. |
Safe Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring the safety of all laboratory personnel.
-
Handling:
-
Storage:
-
Keep the container tightly closed.[1]
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.
-
For long-term storage, consult the manufacturer's recommendations, which may include storage at low temperatures (e.g., -20°C or -80°C).
-
Operational and Disposal Plans
A clear plan for both routine operations and emergency situations, as well as for proper disposal, is a cornerstone of laboratory safety.
First Aid Measures:
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
In Case of Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[1]
-
In Case of Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
In Case of Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention.[1]
Spill and Disposal Procedures:
-
Spill Containment: In the event of a spill, contain the spill and collect it as appropriate. Transfer the material to a chemical waste container for disposal in accordance with local regulations.[1] Avoid raising dust and provide adequate ventilation.[1]
-
Disposal of Unused this compound: Dispose of the contents and container to an approved waste disposal plant, following all federal, state, and local regulations.
-
Disposal of Contaminated Materials: Place all contaminated materials, such as gloves and wipes, in a sealed and labeled container for hazardous waste. Dispose of these materials through an approved waste disposal service.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
Visualizing Safety and Scientific Workflows
To further enhance understanding and adherence to safety protocols and the scientific context of using this compound, the following diagrams are provided.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
